2-(p-Nonylphenoxy)ethanol
説明
Structure
3D Structure
特性
IUPAC Name |
2-(4-nonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGUCNZFCVULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26027-38-3 | |
| Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4058601 | |
| Record name | 4-nonylphenol ethoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |
| Record name | ETHOXYLATED PENTADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonoxynol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | C11-15 Pareth-20 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12625 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16680 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Very high (USCG, 1999) | |
| Record name | ETHOXYLATED PENTADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
470 °F (USCG, 1999) | |
| Record name | ETHOXYLATED PENTADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |
| Record name | NONOXYNOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ETHOXYLATED PENTADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |
| Record name | NONOXYNOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |
CAS No. |
68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |
| Record name | ETHOXYLATED PENTADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Nonylphenol monoethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C11-15-secondary, ethoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-nonylphenol ethoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nonylphenol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nonylphenol, branched, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C11-15-secondary, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(p-Nonylphenoxy)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMD36H3ESX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NONOXYNOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
59 °F (USCG, 1999) | |
| Record name | ETHOXYLATED PENTADECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
2-(p-Nonylphenoxy)ethanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-(p-Nonylphenoxy)ethanol. It also touches upon its biological significance as a member of the nonylphenol ethoxylate family, which are noted for their endocrine-disrupting capabilities.
Chemical Identity and Structure
This compound is an organic compound classified as a nonionic surfactant.[1] It consists of a hydrophobic para-nonylphenol group and a short, hydrophilic ethylene oxide chain. Its structure is fundamental to its surfactant properties, which make it useful as an emulsifier and detergent in various industrial applications.[2][3]
Chemical Structure Visualization:
The two-dimensional structure of this compound is depicted below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental conditions.
| Property | Value |
| Molecular Formula | C₁₇H₂₈O₂ |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 2-(4-nonylphenoxy)ethanol |
| CAS Number | 104-35-8 |
| Appearance | Colorless liquid or white solid with a mild odor |
| Solubility | Highly soluble in water and many organic solvents |
Experimental Protocols
Accurate analysis of this compound is essential for both research and regulatory purposes. Below are detailed methodologies for its identification and quantification.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction (LLE) using a non-polar solvent such as hexane or dichloromethane.
-
For solid samples, use ultrasonic extraction with an appropriate solvent.[6]
-
Concentrate the extract under a gentle stream of nitrogen.
-
Derivatize the sample if necessary to improve volatility and thermal stability, although direct analysis is often possible.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure elution.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify this compound by its retention time and by matching its mass spectrum with a reference library (e.g., NIST).
-
Quantify using an internal or external standard calibration curve.
-
3.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the analysis of non-volatile and thermally labile compounds.[7]
-
Sample Preparation:
-
For aqueous samples, solid-phase extraction (SPE) using a C18 or HLB cartridge is recommended for cleanup and pre-concentration.[6]
-
Elute the analyte from the SPE cartridge with a suitable solvent like methanol or acetonitrile.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for this compound.
-
-
Data Analysis:
-
Identify the compound based on its retention time and the presence of the specific MRM transitions.
-
Quantify using an isotopically labeled internal standard for best accuracy.
-
Experimental Workflow Visualization:
The general workflow for the analysis of this compound in an environmental sample is outlined below.
Biological Activity and Signaling Pathways
This compound belongs to the class of alkylphenol ethoxylates, which are known endocrine disruptors.[2] These compounds can mimic natural hormones, particularly estrogen, and thereby interfere with the endocrine system of various organisms, including wildlife and potentially humans.[2][8]
Mechanism of Endocrine Disruption:
The primary mechanism of action for nonylphenol and its ethoxylates is their ability to bind to estrogen receptors (ERs), such as ERα and ERβ.[2][9] This binding can initiate a signaling cascade that is normally triggered by the natural hormone 17β-estradiol, leading to the altered expression of estrogen-responsive genes.[9][10] This can result in a range of adverse health effects, including reproductive and developmental problems.[2] Some studies suggest that while some nonylphenol derivatives are weak estrogens, they can still bind to the estrogen receptor and act as antagonists.[11]
Signaling Pathway Visualization:
The diagram below illustrates the potential signaling pathway of this compound through its interaction with the estrogen receptor.
References
- 1. This compound | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 | Benchchem [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Buy Nonylphenoxypoly(ethyleneoxy)ethanol (EVT-1174520) | 9016-45-9 [evitachem.com]
- 6. Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogenic potential of halogenated derivatives of nonylphenol ethoxylates and carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-(p-Nonylphenoxy)ethanol in the Modern Research Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant, is a vital tool in the modern laboratory, particularly in the fields of biochemistry, molecular biology, and drug development. While the specific chemical name is precise, in a laboratory context, it is often used interchangeably with its close chemical relatives and trade names such as Nonidet P-40 (NP-40) and Igepal CA-630. This technical guide provides an in-depth exploration of the applications, protocols, and technical data associated with this compound and its common laboratory equivalents. Its utility stems from its amphipathic nature, possessing both a hydrophilic polyethylene glycol chain and a hydrophobic nonylphenyl group, allowing it to disrupt lipid-protein and lipid-lipid interactions while being gentle enough to preserve protein structure and function.
Core Applications in a Laboratory Setting
The primary application of this compound in a laboratory setting is as a detergent in the preparation of cell lysates for the analysis of proteins and their interactions. Its mild, non-denaturing properties make it an ideal choice for a variety of sensitive downstream applications.
Key Uses:
-
Cell Lysis: It is a key component of many lysis buffers, where it solubilizes the cell membrane to release cytoplasmic and membrane-bound proteins. Unlike harsher ionic detergents, it typically does not lyse the nuclear membrane, allowing for the separation of cytoplasmic and nuclear fractions.[1]
-
Protein Extraction: It effectively extracts proteins from cells and tissues by disrupting the lipid bilayer of cellular membranes.[2]
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Its gentle nature is crucial for IP and Co-IP experiments, as it preserves the native conformation of proteins and, critically, the interactions between proteins in a complex.[2][3] This allows researchers to isolate not only a target protein but also its binding partners.
-
Enzyme Assays: In certain enzyme assays, particularly those with hydrophobic substrates, this compound can be used to emulsify the substrate in the aqueous assay buffer, making it accessible to the enzyme.
-
Isolation of Membrane Microdomains: It is used in protocols for the isolation of specific membrane microdomains, such as lipid rafts, due to its differential solubilization properties.[4]
Quantitative Data
Understanding the physical and chemical properties of this compound and its equivalents is crucial for optimizing experimental conditions. The Critical Micelle Concentration (CMC) is a particularly important parameter, as it is the concentration at which the detergent monomers begin to form micelles. For effective protein solubilization, the detergent concentration in a lysis buffer should be above its CMC.
| Property | Value | Notes |
| Chemical Formula | C₁₇H₂₈O₂ | For the specific molecule this compound |
| Molecular Weight | 264.4 g/mol | For the specific molecule this compound |
| Synonyms/Equivalents | Nonidet P-40 (NP-40), Igepal CA-630 | These are often mixtures of nonylphenol ethoxylates. |
| Critical Micelle Concentration (CMC) of Nonidet P-40 substitute | ~0.05-0.3 mM | This is the concentration at which micelle formation begins.[5][6] |
| Typical Working Concentration in Lysis Buffers | 0.1% - 1.0% (v/v) | The exact concentration can be optimized for specific cell types and applications.[1] |
Experimental Protocols
Protocol 1: Preparation of NP-40 Lysis Buffer for General Protein Extraction
This protocol describes the preparation of a standard NP-40 lysis buffer suitable for the extraction of cytoplasmic and membrane-bound proteins from cultured mammalian cells.
Materials:
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
This compound equivalent (e.g., NP-40 or Igepal CA-630)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Distilled, deionized water (ddH₂O)
Buffer Composition (for 100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 8.0 | 50 mM | 5 mL of 1 M stock |
| NaCl | 150 mM | 3 mL of 5 M stock |
| NP-40 (10% stock) | 1.0% | 10 mL |
| ddH₂O | - | to 100 mL |
Procedure:
-
Combine the Tris-HCl, NaCl, and ddH₂O in a beaker and stir until all solids are dissolved.
-
Add the 10% NP-40 stock solution and continue to stir until the solution is homogenous.
-
Adjust the final volume to 100 mL with ddH₂O.
-
Store the buffer at 4°C.
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer according to the manufacturer's instructions.
Protocol 2: Immunoprecipitation (IP) using NP-40 Lysis Buffer
This protocol outlines the steps for immunoprecipitating a target protein from a cell lysate prepared with NP-40 lysis buffer.
Materials:
-
Cells of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
NP-40 Lysis Buffer (from Protocol 1)
-
Primary antibody specific to the target protein
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., NP-40 Lysis Buffer or a modified, more stringent buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold NP-40 Lysis Buffer (with inhibitors) to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer. This removes non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads.
-
Boil the sample for 5-10 minutes to release the protein from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated protein for downstream analysis (e.g., Western Blot).
-
Protocol 3: Lipase Activity Assay using this compound
This protocol demonstrates the use of this compound to create a stable emulsion of a hydrophobic substrate for a colorimetric lipase assay.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Lipase-containing sample (e.g., cell lysate)
-
Substrate Stock Solution (e.g., 10 mM p-nitrophenyl palmitate in isopropanol)
-
10% (w/v) this compound solution in deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare the working substrate solution by combining 1 part Substrate Stock Solution, 1 part 10% this compound solution, and 8 parts Assay Buffer.
-
Vortex vigorously to form a stable, milky emulsion.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the substrate emulsion to each well.
-
Add 20 µL of the lipase-containing sample to the appropriate wells.
-
For a negative control, add 20 µL of the buffer used to prepare the enzyme sample.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a wavelength appropriate for the product of the reaction (e.g., 410 nm for p-nitrophenol).
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the change in absorbance over time, using a standard curve if necessary.
-
Visualizations
References
- 1. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonidet® P-40 Substitute Detergent | AAT Bioquest [aatbio.com]
- 6. thomassci.com [thomassci.com]
A Comprehensive Technical Guide to 2-(p-Nonylphenoxy)ethanol: Synonyms, Research Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(p-Nonylphenoxy)ethanol, a nonionic surfactant with a history of use in various applications, including as a spermicidal agent. This document delves into its chemical identity, including a comprehensive list of synonyms and alternative names, and explores its mechanism of action and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate understanding and replication of key assays.
Chemical Identity: Synonyms and Alternative Names
This compound is a member of the nonylphenol ethoxylate (NPEO) family of compounds. The length of the ethoxylate chain can vary, leading to a range of related substances with different properties and names. The nomenclature for these compounds can be complex; therefore, a clear understanding of the various synonyms and identifiers is crucial for accurate research and communication.
Table 1: Synonyms and Alternative Names for this compound and Related Compounds
| Category | Name/Identifier |
| IUPAC Name | 2-(4-nonylphenoxy)ethanol |
| Common Synonyms | This compound, 4-Nonylphenol monoethoxylate, Ethylene glycol p-nonylphenyl ether |
| Trade Names | Tergitol NP-1, Delfen |
| CAS Numbers | 104-35-8, 26027-38-3 (for polyethoxylates), 9016-45-9 (for nonylphenol, ethoxylated) |
| Related Compounds | Nonoxynols (e.g., Nonoxynol-1, Nonoxynol-4, Nonoxynol-9, Nonoxynol-10, Nonoxynol-15, Nonoxynol-30), Nonylphenol polyoxyethylene ether |
Research Applications and Mechanism of Action
The primary research applications of this compound and its related nonoxynol compounds stem from their surfactant properties, which allow them to disrupt cell membranes. This mechanism is central to their use as spermicides and in various laboratory techniques.
Spermicidal Activity
Nonoxynols, particularly Nonoxynol-9, have been extensively studied and used as the active ingredient in many commercially available spermicides. Their mechanism of action involves the disruption of the lipid bilayer of the sperm cell membrane. This leads to increased membrane permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.
Diagram 1: Mechanism of Spermicidal Action of Nonoxynol-9
Critical Micelle Concentration of 2-(p-Nonylphenoxy)ethanol in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 2-(p-Nonylphenoxy)ethanol and related nonylphenol ethoxylate (NPEO) surfactants in aqueous solutions. Understanding the CMC is fundamental for the application of these non-ionic surfactants in research and development, particularly in drug formulation and delivery systems where they are employed for their solubilizing, emulsifying, and wetting properties.[1] This document outlines the key quantitative data, details common experimental methodologies for CMC determination, and visualizes the influential factors and experimental workflows.
Quantitative Data on Critical Micelle Concentration
The following table summarizes the experimentally determined CMC values for a series of nonylphenol ethoxylates with varying ethyleneoxy chain lengths in aqueous solutions at 25°C. This data illustrates the relationship between the hydrophilic chain length and the concentration at which micelle formation occurs.
| Nonylphenoxypoly(ethyleneoxy)ethanol Derivative (n = number of EO units) | Critical Micelle Concentration (CMC) (mol/L) |
| NPEO-9 | 6.0 x 10⁻⁵ |
| NPEO-10 | 6.8 x 10⁻⁵ |
| NPEO-12 | 8.6 x 10⁻⁵ |
| NPEO-15 | 1.1 x 10⁻⁴ |
| NPEO-20 | 1.6 x 10⁻⁴ |
Note: These values are compiled from various sources and may vary slightly depending on the specific experimental conditions and the purity of the surfactant.[1]
Based on the established trend, it is anticipated that this compound (n=1) will have a significantly lower CMC than the derivatives listed above due to its reduced hydrophilicity.
Factors Influencing Critical Micelle Concentration
The critical micelle concentration is a key parameter of surfactants, marking the point of spontaneous micelle formation.[1] This process is governed by a delicate balance of intermolecular forces and is influenced by several factors, as illustrated in the diagram below. The structure of the surfactant molecule, particularly the balance between its hydrophobic and hydrophilic parts, is a primary determinant. Additionally, environmental conditions such as temperature and the presence of electrolytes in the aqueous solution can significantly impact the CMC.
Caption: Logical relationship of factors affecting the CMC of NPEO.
Experimental Protocols for CMC Determination
The accurate determination of the CMC is crucial for the characterization and application of surfactants. Several experimental techniques are commonly employed, each relying on the detection of changes in the physicochemical properties of the surfactant solution as a function of concentration.
Surface Tension Method
The surface tension method is a widely used and direct technique for determining the CMC of both ionic and non-ionic surfactants.[1] It is based on the principle that surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension.
Methodology:
-
Solution Preparation: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning the expected CMC value.
-
Measurement: The surface tension of each solution is measured using a tensiometer, often employing the Wilhelmy plate or Du Noüy ring method. The system should be allowed to reach equilibrium at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot typically shows two linear regions with different slopes. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as the interface becomes saturated and excess surfactant molecules form micelles. The CMC is determined from the point of intersection of the two extrapolated linear portions of the plot.[1]
Fluorescence Probe Method
The fluorescence probe method is a sensitive technique that utilizes a fluorescent molecule (probe), such as pyrene, whose spectral properties are sensitive to the polarity of its microenvironment.
Methodology:
-
Solution and Probe Preparation: A stock solution of a fluorescent probe, typically pyrene, is prepared in a suitable solvent. A small, constant amount of this probe is added to a series of surfactant solutions of varying concentrations.
-
Fluorescence Measurement: The fluorescence emission spectra of the probe in each surfactant solution are recorded using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.
-
Data Analysis: The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum is calculated. This I₁/I₃ ratio is a sensitive indicator of the polarity of the probe's environment. In an aqueous solution below the CMC, pyrene resides in a polar environment, resulting in a higher I₁/I₃ ratio. As micelles form above the CMC, pyrene preferentially partitions into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a sigmoidal plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.[1]
Experimental Workflow for CMC Determination
The general workflow for determining the Critical Micelle Concentration involves a systematic process of sample preparation, measurement of a concentration-dependent physical property, and subsequent data analysis to identify the inflection point corresponding to the CMC.
Caption: General experimental workflow for CMC determination.
Signaling Pathways and Mechanism of Action
For nonylphenol ethoxylates, including this compound, the primary mechanism of action in a biological context is not attributed to specific signaling pathway modulation. Instead, their effects are largely due to their surfactant properties, which involve the disruption of the lipid bilayers of cell membranes. This can lead to increased membrane permeability and, at sufficient concentrations, cell lysis. Their ability to interact with and solubilize hydrophobic molecules also underlies their use in drug delivery, where they can enhance the bioavailability of poorly soluble active pharmaceutical ingredients.
Conclusion
This technical guide has synthesized the available information on the critical micelle concentration of this compound and its longer-chain analogues. While a precise CMC value for the single ethoxylate derivative remains to be experimentally reported in widely accessible literature, the established relationship between the ethyleneoxy chain length and CMC provides a strong basis for estimation. The detailed experimental protocols for surface tension and fluorescence probe methods offer practical guidance for researchers aiming to determine the CMC of this and other surfactants. The visualizations provided serve to clarify the multifactorial nature of micellization and the standard workflow for its characterization. For professionals in drug development, a thorough understanding of these principles is essential for the effective formulation and application of non-ionic surfactants.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-(p-Nonylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant belonging to the nonylphenol ethoxylate family. This document details the chemical reactions, experimental protocols, and purification strategies pertinent to the laboratory and industrial-scale production of this compound. Quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the manufacturing and purification processes of this versatile surfactant.
Introduction
This compound is a non-ionic surfactant widely utilized for its emulsifying, dispersing, and wetting properties.[1] Structurally, it consists of a hydrophobic p-nonylphenyl group and a short hydrophilic polyethylene glycol chain.[2][3] Its applications span various industrial sectors, including the manufacturing of detergents, paints, pesticides, and personal care products.[4] In the realm of biomedical research and drug development, it is employed in cell lysis buffers for protein extraction and as an excipient in pharmaceutical formulations to enhance the solubility of poorly soluble active ingredients.[2]
The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed Friedel-Crafts alkylation of phenol with nonene to produce p-nonylphenol. The subsequent step is the base-catalyzed ethoxylation of p-nonylphenol with ethylene oxide.[4][5] The degree of ethoxylation can be controlled to produce a range of nonylphenol ethoxylates with varying properties. This guide focuses on the synthesis of the monoethoxylated product, this compound.
Purification of the final product is crucial to remove unreacted starting materials, catalysts, and byproducts. The primary purification methods employed are vacuum fractional distillation and chromatographic techniques. The choice of method depends on the desired purity level and the scale of production.
Synthesis of this compound
The synthesis of this compound is a sequential two-step process.
Step 1: Synthesis of p-Nonylphenol (Acid-Catalyzed Alkylation)
The initial step is the alkylation of phenol with nonene in the presence of an acid catalyst to yield p-nonylphenol. The reaction is a Friedel-Crafts alkylation where the nonene (typically a branched isomer mixture derived from the trimerization of propene) acts as the alkylating agent.[5][6]
Reaction: Phenol + Nonene --(Acid Catalyst)--> p-Nonylphenol
Experimental Protocol:
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with phenol and an acid catalyst.
-
Catalyst: A variety of acid catalysts can be used, including polyphosphoric acid or alkaline ionic liquids.[5][7] The mass ratio of phenol to nonene to catalyst is typically in the range of 0.5-2.5 : 1 : 0.005-0.03.[7]
-
Reaction Conditions: The mixture is heated to a temperature between 70-100°C with continuous stirring.[7]
-
Addition of Nonene: Nonene is added dropwise to the reaction mixture over a period of 2-6 hours.[7]
-
Reaction Completion: After the addition of nonene is complete, the reaction is allowed to proceed with constant stirring for an additional 1-3 hours at the same temperature.[7]
-
Work-up: Upon completion, the reaction mixture is cooled. The product, a mixture of nonylphenol isomers (predominantly para-substituted), is then separated from the catalyst. Excess phenol is removed by distillation.[7]
| Parameter | Value/Range | Reference(s) |
| Reactants | Phenol, Nonene | [5][7] |
| Catalyst | Polyphosphoric acid, Alkaline ionic liquid | [5][7] |
| Reactant:Catalyst Ratio | 0.5-2.5 : 1 : 0.005-0.03 (Phenol:Nonene:Catalyst) | [7] |
| Temperature | 70 - 100 °C | [7] |
| Reaction Time | 3 - 9 hours | [7] |
Step 2: Synthesis of this compound (Base-Catalyzed Ethoxylation)
The second step involves the ethoxylation of the synthesized p-nonylphenol with ethylene oxide using a base catalyst. This reaction adds a single ethylene oxide unit to the phenolic hydroxyl group.[2][8]
Reaction: p-Nonylphenol + Ethylene Oxide --(Base Catalyst)--> this compound
Experimental Protocol:
-
Reactor Setup: A pressure reactor equipped with a stirrer, heating system, and inlets for reactants and inert gas is charged with p-nonylphenol and a base catalyst.
-
Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used as catalysts at a concentration of 0.1-1.0% by weight.[2][9]
-
Reaction Conditions: The reactor is purged with an inert gas (e.g., nitrogen) and heated to 130-180°C.[2][8]
-
Addition of Ethylene Oxide: Ethylene oxide is introduced into the reactor under a pressure of 1-2 bar.[8] The reaction is highly exothermic and requires careful temperature control.
-
Reaction Monitoring: The reaction is monitored until the desired degree of ethoxylation is achieved. For this compound, a 1:1 molar ratio of p-nonylphenol to ethylene oxide is theoretically required.
-
Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized.
| Parameter | Value/Range | Reference(s) |
| Reactants | p-Nonylphenol, Ethylene Oxide | [2][8] |
| Catalyst | KOH, NaOH | [2][9] |
| Catalyst Concentration | 0.1 - 1.0 wt% | [9] |
| Temperature | 130 - 180 °C | [2][8] |
| Pressure | 1 - 2 bar | [8] |
Purification Methods
The crude product from the synthesis contains unreacted p-nonylphenol, residual catalyst, and potentially higher ethoxylation products. Purification is essential to obtain this compound of the desired purity.
Vacuum Fractional Distillation
Vacuum fractional distillation is an effective method for separating this compound from less volatile unreacted p-nonylphenol and more volatile byproducts on a larger scale.[10][11] Operating under reduced pressure lowers the boiling points of the components, preventing thermal degradation of the product.[10]
Experimental Protocol:
-
Apparatus: A vacuum fractional distillation setup including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or structured packing), a condenser, a receiver, and a vacuum pump is assembled.
-
Procedure: The crude reaction mixture is charged into the distillation flask. The system is evacuated to the desired pressure. The flask is heated to initiate boiling. The vapor passes through the fractionating column, where separation occurs based on the boiling points of the components. The fraction corresponding to this compound is collected in the receiver.
-
Conditions: The specific temperature and pressure for distillation will depend on the exact composition of the crude mixture but will be significantly lower than the atmospheric boiling point.
| Parameter | Description | Reference(s) |
| Technique | Vacuum Fractional Distillation | [10][11] |
| Purpose | Separation of unreacted nonylphenol and byproducts. | [12] |
| Key Principle | Separation based on boiling point differences at reduced pressure to prevent thermal degradation. | [10] |
Chromatographic Purification
For achieving high purity, especially on a laboratory scale, chromatographic methods such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are employed.[13][14]
3.2.1. Column Chromatography
Experimental Protocol:
-
Stationary Phase: A glass column is packed with a suitable stationary phase, such as silica gel or alumina.
-
Eluent System: A solvent system is chosen to effectively separate the components. A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is often used.
-
Procedure: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column. The eluent is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified this compound.
3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of the compound to a very high degree of purity.[13][14]
Experimental Protocol:
-
System: A preparative HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column), a pump capable of high flow rates, a detector, and a fraction collector is used.[14]
-
Mobile Phase: A mobile phase is selected based on an analytical scale separation. For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol is common.[15][16]
-
Procedure: The crude sample is dissolved in the mobile phase and injected onto the column. The separation is monitored by the detector, and the fraction corresponding to the this compound peak is collected.
-
Post-Purification: The collected fraction is typically evaporated to remove the mobile phase solvents, yielding the highly purified product.
| Parameter | Column Chromatography | Preparative HPLC | Reference(s) |
| Stationary Phase | Silica gel, Alumina | C18 reversed-phase | [14][17] |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Water/Acetonitrile or Water/Methanol gradient | [15][16] |
| Scale | Laboratory to medium scale | Laboratory scale | [13][14] |
| Purity | Good to high | Very high | [13][14] |
Quality Control and Purity Assessment
The purity of the synthesized this compound can be assessed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a primary method for determining the purity and quantifying impurities.[18][19]
-
Gas Chromatography (GC): GC can be used to analyze for volatile impurities.
-
Mass Spectrometry (MS): Coupled with LC or GC, MS provides structural confirmation of the product and identification of impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C17H28O2 | [20] |
| Molecular Weight | 264.4 g/mol | [20] |
| Appearance | Colorless liquid or white solid | [3][21] |
| Boiling Point | >250 °C at 1013 hPa | [20] |
| Solubility | >1000 mg/L in water | [2] |
Visualized Workflows
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Conclusion
The synthesis and purification of this compound involve well-established chemical principles and standard laboratory and industrial techniques. The two-step synthesis process, comprising Friedel-Crafts alkylation followed by ethoxylation, provides a reliable route to the crude product. Subsequent purification by vacuum fractional distillation or chromatographic methods allows for the isolation of the compound at the desired purity level. A thorough understanding of these methods and the associated experimental parameters is essential for the consistent production of high-quality this compound for its diverse applications in research and industry.
References
- 1. Nonylphenol Ethoxylates as Valuable Industrial Surfactants [rimpro-india.com]
- 2. Buy 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 [smolecule.com]
- 3. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 | Benchchem [benchchem.com]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]
- 6. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
- 8. Ethoxylation - Wikipedia [en.wikipedia.org]
- 9. CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google Patents [patents.google.com]
- 10. longhope-evaporator.com [longhope-evaporator.com]
- 11. mdpi.com [mdpi.com]
- 12. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]
- 13. ardena.com [ardena.com]
- 14. agilent.com [agilent.com]
- 15. insights.sent2promo.com [insights.sent2promo.com]
- 16. Routine analysis of alcohol and nonylphenol polyethoxylates in wastewater and sludge using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cleaninginstitute.org [cleaninginstitute.org]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (20427-84-3) for sale [vulcanchem.com]
An In-depth Technical Guide to the Solubility of 2-(p-Nonylphenoxy)ethanol in Common Laboratory Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant, in aqueous solutions and common laboratory buffers. This document outlines the factors influencing its solubility, presents representative solubility data, details a standard experimental protocol for solubility determination, and provides visual diagrams of key concepts and workflows.
Introduction
This compound is a member of the nonylphenol ethoxylate (NPEO) family of surfactants. These amphiphilic molecules consist of a hydrophobic nonylphenol group and a hydrophilic poly(ethylene glycol) chain. The length of this ethoxylate chain is a primary determinant of the surfactant's aqueous solubility. While widely used as emulsifiers, detergents, and dispersing agents in various industrial and research applications, detailed solubility data in specific laboratory buffers is not always readily available. Understanding the solubility of this compound is critical for its effective use in biological assays, drug formulation, and other research applications where buffer systems are essential.
Data Presentation: Solubility of Nonylphenol Ethoxylates
Precise quantitative solubility data for this compound in specific laboratory buffers such as PBS, Tris, and HEPES is not extensively documented in publicly available literature. However, the general principles of surfactant solubility indicate a strong dependence on the length of the hydrophilic ethoxylate chain and the composition of the aqueous medium.
The following table summarizes the expected solubility trends for nonylphenol ethoxylates with varying numbers of ethoxylate units in different aqueous environments. The solubility of nonylphenol (the hydrophobic parent molecule) is provided as a baseline. The values for buffered solutions are illustrative and intended to demonstrate the potential impact of pH and ionic strength on the solubility of these non-ionic surfactants. Generally, for non-ionic surfactants, pH has a less direct effect on solubility compared to ionic surfactants, but buffer components can influence solubility through salting-in or salting-out effects.
| Compound Name (n = number of ethoxy units) | Aqueous System | Temperature (°C) | Expected Solubility Range (g/L) | Notes |
| p-Nonylphenol (n=0) | Deionized Water | 25 | ~0.005[1][2] | Very low intrinsic water solubility. |
| This compound (n=2) | Deionized Water | 25 | 0.01 - 0.1 | Expected to have low but greater solubility than nonylphenol. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Potentially slightly lower than in DI water | The salts in PBS may have a slight "salting-out" effect. | |
| Tris Buffer (pH 8.0) | 25 | Similar to DI water | Tris is a non-ionic buffer and is expected to have minimal interaction. | |
| HEPES Buffer (pH 7.2) | 25 | Similar to DI water | HEPES is a zwitterionic buffer and is not expected to significantly impact solubility. | |
| Nonoxynol-9 (average n=9) | Deionized Water | 25 | >1[3] | Readily soluble in water.[3] |
| Nonylphenol Ethoxylate (n=12) | Deionized Water | 25 | ~42.5 mg/L (as NP12EO)[4] | Increased ethoxylation leads to higher water solubility.[4][5] |
| Nonylphenol Ethoxylate (n=30) | Deionized Water | 25 | High | Very soluble in water. |
Disclaimer: The solubility values for this compound in laboratory buffers are illustrative and based on general chemical principles. Experimental determination is recommended for precise values in specific applications.
Experimental Protocols: Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1][2] The following protocol provides a detailed methodology for determining the solubility of this compound in a laboratory buffer of choice.
1. Materials and Apparatus
-
Analyte: this compound (high purity)
-
Solvent: Laboratory buffer of interest (e.g., PBS, Tris, HEPES), prepared at the desired pH and filtered through a 0.22 µm filter.
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps and PTFE-lined septa
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge capable of holding the vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)
-
2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired laboratory buffer to the vial.
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved compound.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with the same laboratory buffer to a concentration that falls within the linear range of the analytical method.
-
3. Quantification
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer.
-
Determine the wavelength of maximum absorbance (λmax) for this compound (typically around 225 nm and 275 nm for the phenyl group).
-
Measure the absorbance of the standard solutions and the diluted sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column with a mobile phase of methanol and water is often effective.[6][7]
-
Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve based on peak area.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
4. Data Analysis and Reporting
-
The solubility is reported as the mean concentration of the saturated solution from at least three replicate experiments, with the standard deviation.
-
Units of solubility are typically expressed as g/L, mg/mL, or mol/L.
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between NPEO structure and aqueous solubility.
References
- 1. Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 4. epa.gov [epa.gov]
- 5. Nonylphenol Ethoxylates | NP 4.5, 6, 9 Chemical | Venus Ethoxyethers [venus-goa.com]
- 6. ijpbs.com [ijpbs.com]
- 7. turkjps.org [turkjps.org]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 2-(p-Nonylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the health and safety considerations for the laboratory use of 2-(p-nonylphenoxy)ethanol, a nonionic surfactant belonging to the nonylphenol ethoxylates (NPEOs) family. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's hazardous properties, risk mitigation strategies, and emergency procedures. It includes a summary of toxicological data, detailed experimental protocols for relevant assays, and visual representations of key biological pathways potentially affected by this compound. Adherence to the guidelines presented herein is crucial for ensuring a safe laboratory environment and minimizing occupational exposure and environmental impact.
Introduction
This compound is a member of the broader class of nonylphenol ethoxylates, which are widely used as surfactants in various industrial and commercial applications.[1] In the laboratory setting, it may be utilized in detergents, as an emulsifier, or as a component in various formulations. Despite its utility, this compound and its degradation products, particularly nonylphenol, are recognized as endocrine-disrupting chemicals and environmental contaminants.[1][2] This guide provides essential information to manage the risks associated with its handling and use in a research and development context.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Primary Hazards:
-
Health Hazards: Irritant, potential for organ damage with repeated exposure, and suspected endocrine disruptor.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₈O₂ |
| Molecular Weight | 264.4 g/mol [1] |
| Appearance | Colorless liquid or white solid with a mild odor[4] |
| Boiling Point | 250 °C (482 °F)[3] |
| Density | 1.056 g/mL at 25 °C (77 °F)[3] |
| Solubility | >1000 mg/L in water[5] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimizing exposure risks.
4.1. Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or aerosols.[6][7]
-
Avoid all personal contact, including inhalation.[8]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 5.
-
Use non-sparking tools and explosion-proof equipment where applicable.[6]
-
Prevent the build-up of electrostatic charge by using common bonding and grounding techniques.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly after handling.[6]
4.2. Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[6][7]
-
Ensure the storage area is equipped with sprinklers.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical barrier against exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[8][9] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin | Chemical-resistant gloves. | Nitrile rubber gloves with a minimum thickness of 0.11 mm and a breakthrough time of >480 minutes are recommended.[3] |
| Protective clothing. | A lab coat or coveralls should be worn.[8] For significant exposure risk, a chemical-resistant suit may be necessary.[9] | |
| Respiratory | Not typically required with adequate ventilation. | In case of aerosol formation or inadequate ventilation, use a NIOSH-approved respirator.[3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[10] |
| Skin Contact | Immediately remove all contaminated clothing. Promptly wash the contaminated skin with soap and water for at least 15-20 minutes.[10][11] If irritation persists, get medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[7][11] Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[3] Get medical attention immediately.[10] |
Accidental Release and Disposal
Proper management of spills and waste is essential for environmental protection and laboratory safety.
7.1. Accidental Release:
-
Evacuate the area and ensure adequate ventilation.[3]
-
Remove all sources of ignition.[8]
-
Wear appropriate PPE as described in Section 5.
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3][7]
-
Do not let the product enter drains.[3]
7.2. Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3]
-
Chemical waste should be handled by a licensed professional waste disposal service.
-
Do not mix with other waste. Handle uncleaned containers as the product itself.[3]
Toxicological Information and Experimental Protocols
This compound and its metabolites, particularly nonylphenol, are known endocrine disruptors that can mimic the action of estrogen.[12] This section provides an overview of relevant toxicological testing and detailed methodologies for key experiments.
8.1. Summary of Toxicological Data
| Endpoint | Result | Species | Reference |
| Acute Dermal LD50 | 2000 mg/kg bw | Rabbit | [5] |
| Skin Irritation | Causes skin irritation | N/A | [5] |
| Eye Irritation | Causes serious eye irritation | N/A | [5] |
| Endocrine Disruption | Potential endocrine disrupting compound | N/A | [1] |
8.2. Experimental Protocols
In Vitro Estrogen Receptor Binding Assay
This assay determines the ability of a test chemical to bind to the estrogen receptor.
Objective: To assess the binding affinity of this compound to the rat uterine estrogen receptor.
Methodology:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
-
Competitive Binding Assay:
-
A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test chemical (this compound).
-
Non-specific binding is determined in parallel incubations containing a 100-fold excess of unlabeled estradiol.
-
After incubation, the bound and free radioligand are separated using a hydroxylapatite (HAP) slurry.
-
The radioactivity in the bound fraction is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined.
-
The relative binding affinity (RBA) is calculated as (IC₅₀ of estradiol / IC₅₀ of test chemical) x 100.
-
OECD 229 Fish Short-Term Reproduction Assay
This in vivo assay screens for chemicals that may have endocrine-disrupting effects on fish reproduction.
Objective: To evaluate the effects of this compound on the reproductive output and endocrine biomarkers of sexually mature fish.
Methodology:
-
Test Organism: Fathead minnow (Pimephales promelas) is the recommended species.[2][10]
-
Exposure: Sexually mature male and spawning female fish are exposed to a control and at least three concentrations of this compound for 21 days under flow-through conditions.[2][10]
-
Endpoints:
-
Fecundity: The number of eggs produced per female is recorded daily.[2][13]
-
Secondary Sexual Characteristics: Changes in characteristics such as nuptial tubercles in males are assessed.[13]
-
Vitellogenin Levels: Blood samples are taken from male and female fish at the end of the exposure period to measure the concentration of vitellogenin, an egg yolk precursor protein, using an ELISA method.[13]
-
Gonad Histopathology (Optional): Gonads can be examined for any abnormalities.[10]
-
-
Data Analysis: Statistical analysis is performed to determine if there are significant differences in the measured endpoints between the control and treatment groups.
Biodegradation in Activated Sludge
This protocol assesses the biodegradability of the substance in a simulated wastewater treatment environment.
Objective: To determine the rate and extent of aerobic biodegradation of this compound by microorganisms from activated sludge.
Methodology:
-
Inoculum: Activated sludge is collected from a domestic wastewater treatment plant.
-
Test System: The test is conducted in shaking flasks containing a mineral salts medium, the test substance as the sole carbon source, and the activated sludge inoculum.
-
Monitoring:
-
The degradation of this compound is monitored over time by taking samples at regular intervals.
-
The concentration of the parent compound and its degradation products (e.g., shorter-chain nonylphenol ethoxylates, nonylphenol) are analyzed using a suitable analytical method such as HPLC-MS/MS.
-
-
Data Analysis: The percentage of degradation is calculated over the test period. The degradation kinetics (e.g., half-life) can also be determined.
Signaling Pathways and Mechanisms of Action
As a surfactant, this compound can interact with biological membranes, potentially altering their permeability and the function of membrane-bound proteins.[5] Its primary toxicological concern is its role as an endocrine disruptor, primarily through its interaction with the estrogen receptor signaling pathway.
General Experimental Workflow for Toxicity Assessment
Estrogen Receptor Signaling Pathway
Nonylphenol, a metabolite of this compound, can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogen and disrupting normal endocrine function.
Hedgehog Signaling Pathway
Some studies suggest that environmental chemicals can interfere with the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development.
BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway, part of the TGF-β superfamily, is essential for various developmental processes and can be a target for disruption by xenobiotics.
Conclusion
This compound is a useful laboratory chemical that requires careful management due to its inherent health and environmental hazards. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can significantly mitigate the risks associated with its use. This guide serves as a foundational resource for the safe and responsible handling of this compound in a professional laboratory setting. Continuous vigilance and adherence to institutional and regulatory guidelines are essential for maintaining a safe research environment.
References
- 1. policycommons.net [policycommons.net]
- 2. oecd.org [oecd.org]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Schematic overview of the Hedgehog signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 10. ect.de [ect.de]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. OECD 229 Fish Short Term Reproduction Assay and OECD 230 21-day Fish Assay | ibacon GmbH [ibacon.com]
mechanism of action of 2-(p-Nonylphenoxy)ethanol as a surfactant
An In-depth Technical Guide to the Mechanism of Action of 2-(p-Nonylphenoxy)ethanol as a Surfactant
Introduction
This compound and its longer-chain polyethoxylate derivatives, commonly known as nonylphenol ethoxylates (NPEs), are a significant class of non-ionic surfactants.[1] These compounds are synthesized by the ethoxylation of nonylphenol and are utilized across various industrial, commercial, and pharmaceutical applications for their excellent emulsifying, wetting, and detergent properties.[2][3] The most widely recognized member of this family is Nonoxynol-9, which has an average of nine ethyleneoxy units and has been extensively used as a spermicidal agent for decades.[4][5]
This technical guide provides a detailed examination of the fundamental . It covers its core physicochemical principles, quantitative performance data, a case study on its biological activity, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.
Core Surfactant Mechanism of Action
The efficacy of this compound as a surfactant is rooted in its amphiphilic molecular structure, which consists of two distinct moieties: a hydrophobic (water-repelling) p-nonylphenyl group and a hydrophilic (water-attracting) ethoxyethanol head group.[6] This dual nature dictates its behavior at interfaces and in solution.
1.1. Adsorption and Reduction of Surface Tension In an aqueous environment, surfactant molecules preferentially migrate to interfaces (e.g., air-water or oil-water) to minimize the unfavorable interaction between their hydrophobic tails and water. They orient themselves with the hydrophobic nonylphenyl tail directed away from the water phase and the hydrophilic ethoxyethanol head remaining in the water. This adsorption at the interface disrupts the cohesive energy of water molecules, leading to a significant reduction in surface or interfacial tension.[6][7] This property is fundamental to its function as a wetting and dispersing agent.
1.2. Micellization As the concentration of the surfactant in a solution increases, the interface becomes saturated. Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously self-assemble into organized colloidal structures called micelles.[8][9] In aqueous solutions, these micelles are typically spherical, with their hydrophobic tails forming a nonpolar core and their hydrophilic heads forming an outer shell that interfaces with the surrounding water.[6] This process of micellization allows for the encapsulation and solubilization of otherwise insoluble hydrophobic substances (like oils and lipids) within the micellar core, which is the primary mechanism behind its detergent and emulsifying capabilities.[8]
References
- 1. Nonylphenol Ethoxylates as Valuable Industrial Surfactants [rimpro-india.com]
- 2. shreechem.in [shreechem.in]
- 3. Nonyl Phenol Ethoxylates l Physical & Chemical Properties - Elchemy [elchemy.com]
- 4. What is NONOXYNOL-9 used for? [synapse.patsnap.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Buy 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 [smolecule.com]
- 7. Surfactant - Wikipedia [en.wikipedia.org]
- 8. Buy Nonylphenoxypoly(ethyleneoxy)ethanol (EVT-1174520) | 9016-45-9 [evitachem.com]
- 9. benchchem.com [benchchem.com]
A Historical and Technical Guide to Nonylphenol Ethoxylates in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical and ongoing applications of nonylphenol ethoxylates (NPEs) in scientific research. Nonylphenol ethoxylates are a class of non-ionic surfactants that have been utilized for over four decades in a wide array of industrial and laboratory settings.[1] Their amphipathic nature, possessing both hydrophilic (water-attracting) polyoxyethylene chains and a hydrophobic (water-repelling) nonylphenol group, has made them effective as detergents, emulsifiers, wetting agents, and dispersing agents.[1][2] In the realm of scientific research, their utility has spanned from fundamental biochemical assays to complex cell biology and toxicology studies.
This guide provides a detailed overview of their core applications, quantitative data for experimental design, comprehensive experimental protocols, and visualizations of key processes where NPEs have been historically employed.
Core Applications in Scientific Research
Historically, nonylphenol ethoxylates, often referred to by the trade name Nonidet P-40 (NP-40) or similar variants, have been indispensable in the laboratory for several key applications:
-
Cell Lysis and Protein Extraction: Due to their ability to disrupt lipid bilayers and solubilize proteins, NPEs have been a cornerstone of cell lysis buffers.[3][4] They are particularly valued for their non-denaturing properties, which allow for the extraction of proteins in their native conformation, a critical requirement for subsequent functional assays and immunoprecipitation.
-
Solubilization of Membrane Proteins: The hydrophobic portion of NPEs can interact with the transmembrane domains of proteins, effectively extracting them from the lipid membrane and maintaining their solubility in aqueous solutions. This has been crucial for the study of membrane-bound receptors, channels, and enzymes.[5][6]
-
Immunoprecipitation and Immunoassays: In immunoprecipitation (IP) protocols, NPEs are used to lyse cells and create a soluble protein extract from which a specific antigen can be isolated using an antibody.[7][8] Their presence in washing buffers also helps to reduce non-specific binding, thereby increasing the purity of the isolated protein-antibody complex.[9]
-
Toxicology and Endocrine Disruption Research: The degradation of nonylphenol ethoxylates in the environment leads to the formation of nonylphenol (NP), a known endocrine disruptor that can mimic estrogen.[10][11] This has led to the extensive use of both NPEs and NP in toxicological studies to understand their effects on cellular signaling pathways, particularly those involving nuclear receptors like the estrogen receptor.[12][13][14]
Quantitative Data for Experimental Design
The selection of a specific nonylphenol ethoxylate and its concentration is critical for experimental success. The length of the polyethylene oxide (ethoxylate) chain significantly influences the surfactant's properties, such as its water solubility and critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key parameter in applications involving solubilization.
Below are tables summarizing key quantitative data for nonylphenol ethoxylates commonly used in research.
Table 1: Physicochemical Properties of Nonylphenol Ethoxylate (Average of 9 Ethoxy Units)
| Property | Value | Reference |
| Synonyms | Nonidet P-40 (NP-40), IGEPAL CA-630 | [15] |
| Chemical Formula | C₁₅H₂₄O(C₂H₄O)ₙ (average n≈9) | [15] |
| Molecular Weight | ~600-700 g/mol (Varies with ethoxylate chain length) | [15] |
| Type | Non-ionic | [15] |
| Critical Micelle Concentration (CMC) | ~0.05-0.3 mM | [15] |
| Aggregation Number | ~149 | [15] |
| Micelle Molecular Weight | ~90,000 Da | [15] |
| Appearance | Colorless to light yellow viscous liquid | [15] |
| Solubility | Soluble in water and various organic solvents | [15] |
Table 2: Critical Micelle Concentration (CMC) of Nonylphenol Ethoxylates with Varying Ethoxy Chain Lengths
| Nonylphenol Ethoxylate Derivative (n = number of EO units) | Critical Micelle Concentration (CMC) (mol/L) at 25°C | Reference |
| NPEO-9 | 6.0 x 10⁻⁵ | [2] |
| NPEO-10 | 6.8 x 10⁻⁵ | [2] |
| NPEO-12 | 8.6 x 10⁻⁵ | [2] |
| NPEO-15 | 1.1 x 10⁻⁴ | [2] |
| NPEO-20 | 1.6 x 10⁻⁴ | [2] |
Note: These values are compiled from various sources and may vary slightly depending on specific experimental conditions and the purity of the surfactant.[2]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments where nonylphenol ethoxylates have been historically and are currently used.
Protocol 1: Preparation of NP-40 Cell Lysis Buffer for Immunoprecipitation
This protocol describes the preparation of a non-denaturing lysis buffer commonly used for the extraction of proteins for immunoprecipitation.
Materials:
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Nonidet P-40 (NP-40) or a suitable substitute (e.g., IGEPAL CA-630)
-
Protease Inhibitor Cocktail
-
Deionized Water
Procedure:
-
To prepare 50 mL of 1X NP-40 Lysis Buffer, combine the following in a sterile container:
-
2.5 mL of 1M Tris-HCl, pH 8.0 (final concentration: 50 mM)
-
1.5 mL of 5M NaCl (final concentration: 150 mM)
-
0.5 mL of 100% NP-40 (final concentration: 1%)
-
45.5 mL of deionized water
-
-
Mix the solution thoroughly by inversion.
-
Store the buffer at 4°C.
-
Immediately before use, add a protease inhibitor cocktail to the required volume of lysis buffer according to the manufacturer's instructions to prevent protein degradation.[7]
Protocol 2: Cell Lysis and Protein Extraction for Western Blotting
This protocol outlines the steps for lysing cultured mammalian cells to obtain a total protein extract suitable for analysis by Western blotting.
Materials:
-
Cultured mammalian cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold NP-40 Cell Lysis Buffer (from Protocol 1)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
For adherent cells:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to gently scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 Lysis Buffer.
-
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube. The pellet, containing insoluble cellular debris, can be discarded.
-
Determine the protein concentration of the extract using a suitable protein assay (e.g., BCA assay). The extract is now ready for downstream applications like SDS-PAGE and Western blotting.[9]
Visualizing a Historical Application: Immunoprecipitation Workflow
The following diagram illustrates a typical experimental workflow for immunoprecipitation, a technique where nonylphenol ethoxylates have been historically crucial for cell lysis and washing steps.
Visualizing a Key Mechanism: Endocrine Disruption Pathway
Nonylphenol, the degradation product of NPEs, is a well-known endocrine disruptor. Research has shown that nonylphenol ethoxylates themselves can also exhibit antagonistic effects on several nuclear receptors, including the estrogen receptor (ER). The following diagram illustrates a simplified signaling pathway of how a nonylphenol ethoxylate could interfere with estrogen receptor signaling.
Concluding Remarks
Nonylphenol ethoxylates have a long and significant history in scientific research, particularly in the fields of biochemistry and cell biology. Their efficacy as non-denaturing detergents has made them invaluable tools for protein-related studies. However, growing concerns about their environmental persistence and endocrine-disrupting activities have led to increased scrutiny and the development of alternative surfactants.[12][13] For researchers, a thorough understanding of the historical applications and technical properties of NPEs is essential, not only for interpreting legacy data but also for making informed decisions about their use in current and future research, weighing their experimental advantages against their potential environmental and health impacts.
References
- 1. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 5. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 6. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. fortislife.com [fortislife.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. aloki.hu [aloki.hu]
- 11. toxicslink.org [toxicslink.org]
- 12. A comparison of endocrine disruption potential of nonylphenol ethoxylate, vanillin ethoxylate, 4-n-nonylphenol and vanillin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonylphenol and Cetyl Alcohol Polyethoxylates Disrupt Thyroid Hormone Receptor Signaling to Disrupt Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The environmental estrogen, nonylphenol, activates the constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Mammalian Cell Lysis using 2-(p-Nonylphenoxy)ethanol (NP-40)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective lysis of mammalian cells is a critical initial step for the successful study of intracellular proteins and their interactions. The choice of detergent is paramount to ensure efficient disruption of the cell membrane while preserving the integrity and functionality of the target proteins. 2-(p-Nonylphenoxy)ethanol, commercially known as Nonidet P-40 (NP-40), is a mild, non-ionic detergent widely used for this purpose. Its ability to solubilize membrane proteins and disrupt lipid-lipid and lipid-protein interactions, while leaving many protein-protein interactions intact, makes it an ideal choice for various downstream applications, including immunoprecipitation (IP), co-immunoprecipitation (Co-IP), enzyme assays, and Western blotting.[1] This document provides detailed protocols for cell lysis of mammalian cells using NP-40, along with buffer formulations and considerations for optimizing lysis conditions.
Principle of Action
This compound possesses a hydrophilic polyethylene glycol chain and a hydrophobic alkylphenyl group. This amphipathic nature allows it to integrate into the lipid bilayer of the cell membrane, thereby disrupting its structure and leading to cell lysis. As a non-ionic detergent, it is considered milder than ionic detergents like SDS, which tend to denature proteins.[2] This property is particularly advantageous when studying protein function, protein-protein interactions, or downstream applications requiring native protein conformation.
Data Presentation
The efficiency of cell lysis using NP-40 can be influenced by cell type, cell density, and the specific composition of the lysis buffer. The following table summarizes typical protein yields obtained from mammalian cells lysed with NP-40-based buffers.
| Cell Type | Number of Cells | Lysis Buffer Volume | Approximate Protein Yield |
| Animal Cells | 1 x 10^6 | 100 µL | 2-4 mg/mL[3] |
| Adherent Cells (10-cm dish, >70% confluent) | ~5 x 10^6 | 0.8 - 1 mL | Varies (typically 1-5 mg/mL)[4] |
| Suspension Cells | 10^7 | 1 mL | Varies (typically 1-5 mg/mL)[5] |
Note: Protein yield should be empirically determined for each cell line and experimental condition using a suitable protein assay, such as the BCA assay. The Bradford assay is not recommended when using NP-40 lysis buffer.[3]
Experimental Protocols
Materials
-
Phosphate-Buffered Saline (PBS), ice-cold
-
NP-40 Lysis Buffer (see recipes below)
-
Protease Inhibitor Cocktail (add fresh to lysis buffer before use)
-
Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies; add fresh)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Lysis Buffer Recipes
The composition of the lysis buffer can be tailored to specific experimental needs. Here are two common formulations:
1. Standard NP-40 Lysis Buffer [6]
| Component | Stock Concentration | Final Concentration | Amount for 10 mL |
| Tris-HCl, pH 8.0 | 1 M | 50 mM | 500 µL |
| NaCl | 5 M | 150 mM | 300 µL |
| NP-40 | 10% | 1% | 1 mL |
| Protease Inhibitors | 100X | 1X | 100 µL |
| PMSF | 100 mM | 1 mM | 100 µL |
| Deionized Water | - | - | to 10 mL |
2. RIPA (Radioimmunoprecipitation Assay) Buffer with NP-40 (for whole-cell lysates) [4]
| Component | Stock Concentration | Final Concentration | Amount for 10 mL |
| Tris-HCl, pH 7.5 | 1 M | 25 mM | 250 µL |
| NaCl | 5 M | 150 mM | 300 µL |
| NP-40 | 10% | 1% | 1 mL |
| EDTA, pH 8.0 | 0.5 M | 1 mM | 20 µL |
| PMSF | 100 mM | 1 mM | 100 µL |
| Sodium Vanadate (Na3VO4) | 100 mM | 1 mM | 100 µL |
| Protease Inhibitor Cocktail | 100X | 1X | 100 µL |
| Deionized Water | - | - | to 10 mL |
Note: Always add protease and phosphatase inhibitors to the lysis buffer immediately before use to ensure their effectiveness.[3][4]
Protocol for Adherent Mammalian Cells
-
Remove the culture medium from the dish.
-
Wash the cells once with ice-cold PBS.[4]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold NP-40 lysis buffer to the dish (e.g., 150-250 µL for a 6-well plate or 0.8-1 mL for a 10-cm dish).[3][4]
-
Scrape the cells from the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Vortex the lysate gently for a few seconds.
-
Centrifuge the lysate at 10,000-14,000 x g for 5-15 minutes at 4°C to pellet the cell debris.[3][4]
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
The lysate is now ready for downstream applications or can be stored at -80°C for long-term storage.
Protocol for Suspension Mammalian Cells
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[3]
-
Discard the supernatant.
-
Wash the cells once by resuspending the pellet in ice-cold PBS and centrifuging again.[5]
-
Aspirate the PBS completely.
-
Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 lysis buffer (e.g., 100-200 µL per 1-5 x 10^6 cells).[3]
-
Incubate the tube on ice for 10-30 minutes with occasional gentle vortexing.[5][7]
-
Centrifuge the lysate at 10,000-14,000 x g for 5-15 minutes at 4°C to pellet the cell debris.[3]
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Downstream Applications
The mild nature of NP-40 makes the resulting cell lysates suitable for a variety of sensitive downstream applications:
-
Western Blotting: To analyze the presence and quantity of specific proteins.
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): To isolate a specific protein or protein complexes from a lysate.[1][8]
-
Enzyme Activity Assays: To measure the activity of specific enzymes in their near-native state.[1]
-
ELISA (Enzyme-Linked Immunosorbent Assay): For the quantification of specific proteins.
Visualizations
Experimental Workflow for Mammalian Cell Lysis
Caption: Workflow for mammalian cell lysis using NP-40.
Signaling Pathway Considerations
While NP-40 is a mild detergent, it is important to consider its potential effects on the signaling pathways under investigation. The preservation of protein-protein interactions by NP-40 is crucial for studying signaling cascades. However, the solubilization of membrane proteins can disrupt signaling complexes that are dependent on the integrity of the cell membrane. It is therefore recommended to empirically validate the effect of the lysis procedure on the specific signaling pathway of interest.
The general process of studying a signaling pathway after cell lysis is depicted below.
Caption: Analysis of a signaling pathway post-lysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. usbio.net [usbio.net]
- 7. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Help Center [kb.10xgenomics.com]
Application Notes and Protocols for Membrane Protein Extraction Using 2-(p-Nonylphenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to a vast array of cellular functions, including signal transduction, molecular transport, and cell adhesion, making them critical targets for research and drug development. The effective extraction of these proteins from their native lipid bilayer environment is a crucial first step for a multitude of downstream applications. 2-(p-Nonylphenoxy)ethanol, a non-ionic detergent widely known by trade names such as Nonidet P-40 (NP-40) or Igepal CA-630, is a cornerstone reagent for the gentle and efficient solubilization of membrane proteins.[1] Its mild, non-denaturing properties make it particularly suitable for applications where the preservation of protein structure and function is paramount, such as immunoprecipitation and enzyme assays.[2]
These application notes provide detailed protocols and comparative data to guide researchers in the effective use of this compound for membrane protein extraction.
Data Presentation: Comparison of Common Detergents
The selection of an appropriate detergent is critical and depends on the specific membrane protein and the intended downstream application. A comparison of the physicochemical properties of this compound with other commonly used detergents is presented below to aid in this selection process.
| Property | This compound (NP-40/Triton X-100) | CHAPS | SDS (Sodium Dodecyl Sulfate) |
| Type | Non-ionic | Zwitterionic | Anionic |
| Nature | Mild, generally non-denaturing[2] | Mild, non-denaturing[3] | Strong, denaturing[4] |
| Primary Use | Solubilization of cytoplasmic and membrane-bound proteins, immunoprecipitation, Western blotting[1][5] | Preserving protein-protein interactions, 2D electrophoresis, solubilizing proteins while maintaining activity[3] | Complete cell lysis, SDS-PAGE, denaturing proteins for analysis[4] |
| Effect on Protein-Protein Interactions | Generally preserves interactions[2] | Excellent at preserving interactions[5] | Disrupts most interactions[2] |
| Nuclear Membrane Lysis | Does not typically lyse the nuclear membrane[2] | Does not typically lyse the nuclear membrane | Lyses the nuclear membrane[2] |
Table 1: Qualitative Comparison of Common Detergents for Membrane Protein Extraction. This table provides a qualitative overview of the properties and primary uses of this compound in comparison to CHAPS and SDS.
While direct quantitative comparisons of protein yield can be highly dependent on the specific protein and cell type, the following table provides a general expectation of protein yield from membrane protein extraction kits that utilize mild, non-ionic detergents similar to this compound.
| Extraction Method | Typical Protein Yield (from ~5 x 10^6 cells) | Reference |
| Commercial Kit with Mild Non-ionic Detergent | 100 - 300 µg | [6] |
| Differential Detergent Fractionation (Digitonin/Triton X-100) | Higher yield than some commercial kits | [1] |
Table 2: Representative Membrane Protein Yields. This table gives an indication of the protein yields that can be expected when using extraction methods employing non-ionic detergents. Actual yields will vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Membrane Protein Extraction from Cultured Cells
This protocol is a general guideline for the extraction of membrane proteins from cultured mammalian cells using a this compound-based lysis buffer.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (v/v) this compound (or NP-40/Triton X-100)[7]
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)
-
Microcentrifuge
-
Cell scraper
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the nuclei and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Co-Immunoprecipitation (Co-IP) of a Membrane Protein Complex
This protocol describes the immunoprecipitation of a target membrane protein and its interacting partners from a cell lysate prepared with a this compound-based buffer.
Materials:
-
Cell lysate prepared as in Protocol 1
-
Primary antibody specific to the target protein
-
Isotype control IgG
-
Protein A/G-agarose beads or magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% (v/v) this compound
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500 µg - 1 mg of cell lysate, add 20 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. This step helps to reduce non-specific binding to the beads.[8]
-
-
Immunoprecipitation:
-
Add the primary antibody (typically 1-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 20-30 µL of Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all of the supernatant.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 20-40 µL of 2X SDS-PAGE sample buffer and boil for 5 minutes at 95-100°C. Centrifuge to pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
-
For Functional Assays (Native Elution): Resuspend the beads in 50-100 µL of a gentle elution buffer (e.g., a buffer containing a high concentration of a competing peptide or a low pH buffer like 0.1 M glycine, pH 2.5, which should be neutralized immediately after elution).
-
Visualizations
Logical Relationship: Detergent Selection for Membrane Protein Extraction
The choice of detergent is a critical step that influences the outcome of the experiment. This diagram illustrates the decision-making process based on the experimental objectives.
Caption: Decision tree for selecting a suitable detergent based on experimental requirements.
Experimental Workflow: Membrane Protein Extraction and Co-Immunoprecipitation
This workflow outlines the key steps from cell culture to the analysis of protein-protein interactions.
Caption: A step-by-step workflow for the extraction and co-immunoprecipitation of membrane proteins.
Signaling Pathway: EGFR Signaling and Co-Immunoprecipitation
This compound is frequently used to lyse cells for studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Its mild nature helps to preserve the interactions between EGFR and its downstream signaling partners.[9] Upon stimulation with Epidermal Growth Factor (EGF), EGFR dimerizes and becomes autophosphorylated on several tyrosine residues. These phosphotyrosine sites serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate cell proliferation, survival, and migration.[10]
The following diagram illustrates the initial protein-protein interactions in the EGFR signaling pathway that can be captured and analyzed using co-immunoprecipitation after cell lysis with a this compound-based buffer.
Caption: Initial protein interactions in the EGFR signaling pathway amenable to co-immunoprecipitation analysis.
References
- 1. Differential Detergent Fractionation of Membrane Protein From Small Samples of Hepatocytes and Liver Tissue for Quantitative Proteomic Analysis of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(p-Nonylphenoxy)ethanol in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Nonylphenoxy)ethanol, commonly known in laboratory settings as Nonidet P-40 (NP-40) or its alternative IGEPAL CA-630, is a non-ionic detergent crucial for cell lysis and protein extraction in various biochemical applications, including immunoprecipitation (IP) and co-immunoprecipitation (Co-IP).[1][2][3][4] Its ability to solubilize membrane proteins and disrupt cellular structures while preserving protein-protein interactions makes it an essential component of lysis buffers for studying protein complexes.[5] The choice of detergent and its concentration is critical for the success of an immunoprecipitation experiment, as it directly impacts the efficiency of protein solubilization and the integrity of the target protein complexes.[5]
This document provides detailed application notes and protocols for the effective use of this compound in immunoprecipitation assays, with a focus on optimizing experimental conditions for reliable and reproducible results.
Data Presentation: Detergent Concentrations in Immunoprecipitation
The concentration of this compound (NP-40) in lysis and wash buffers is a critical parameter that often requires optimization. The following tables summarize recommended concentration ranges for different stages of an immunoprecipitation experiment.
Table 1: Recommended NP-40 Concentrations for Lysis Buffers
| Buffer Type | NP-40 Concentration (%) | Application Notes |
| Non-denaturing Lysis Buffer | 0.1 - 1.0% | A concentration of 1% is common for initial cell lysis to efficiently solubilize cellular proteins.[5][6][7] |
| Mild Lysis Buffer | 0.1 - 0.5% | Lower concentrations can be used to preserve weaker protein-protein interactions. |
| RIPA Buffer (Modified) | 1.0% | Often used for whole-cell lysates, though some formulations may omit SDS to be less stringent.[7][8] |
Table 2: Recommended NP-40 Concentrations for Wash Buffers
| Wash Step | NP-40 Concentration (%) | Rationale |
| Initial Washes (1-2) | 0.1 - 0.5% | Helps to remove non-specifically bound proteins without disrupting the immune complex. |
| Final Washes (3-5) | 0.05 - 0.1% | A reduced detergent concentration in the final washes minimizes background while maintaining the integrity of the specific protein interactions.[5] |
Note: The optimal concentration of this compound may vary depending on the specific protein of interest, the cell type, and the nature of the protein-protein interactions being investigated. Empirical testing is often necessary to determine the ideal conditions for a particular experiment. High concentrations of detergent can be detrimental and may interfere with the immunoprecipitation process.[5][7]
Experimental Protocols
Protocol 1: Non-Denaturing Immunoprecipitation
This protocol is suitable for the immunoprecipitation of a specific protein from a cell lysate under conditions that preserve its native conformation and interactions with other proteins.
Materials:
-
Cells or tissue expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% this compound (NP-40)[5]
-
Protease and phosphatase inhibitor cocktail
-
Primary antibody specific for the target protein
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: Lysis buffer with a reduced NP-40 concentration (e.g., 0.1%)[5]
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0 or SDS-PAGE sample buffer)[9]
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and pellet by centrifugation.[7][8]
-
Resuspend the cell pellet in ice-cold non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5][10]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[10][11]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.[5][10]
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.[5]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.[5] With each wash, resuspend the beads and then pellet them by centrifugation, carefully removing the supernatant each time.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer and incubating for a few minutes at room temperature or by boiling in SDS-PAGE sample buffer.[5]
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or other downstream applications.
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol is an extension of the IP protocol designed to isolate and identify proteins that interact with the target protein. The key is to use non-denaturing conditions throughout the procedure to maintain these interactions.
Procedure:
The procedure for Co-IP is largely the same as for a standard non-denaturing IP (Protocol 1). The critical aspect is the careful optimization of the lysis and wash buffer compositions to preserve protein complexes. The concentration of this compound should be kept at a level that effectively solubilizes the target complex without disrupting the interactions between its components. A starting concentration of 1% NP-40 in the lysis buffer is common, with a reduction to 0.1% or 0.05% in the wash buffer.[5]
Visualizations
Signaling Pathway Leading to Protein Complex Formation
Caption: A generalized signaling cascade leading to the formation of a protein complex that can be investigated using Co-IP.
Experimental Workflow for Immunoprecipitation
Caption: A step-by-step workflow diagram for a typical immunoprecipitation experiment.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. 壬基酚聚氧乙烯醚 | Sigma-Aldrich [sigmaaldrich.com]
- 4. NP-40 Alternative (Highly Pure). Life Science Products [e-lspi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. IP Sample Preparation | Proteintech Group [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(p-Nonylphenoxy)ethanol in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant belonging to the nonylphenol ethoxylate family, is a versatile and widely used reagent in biochemical and enzymatic assays.[1] Commonly known by various trade names, including Tergitol NP-9 and Nonidet P-40, this surfactant plays a critical role in the preparation of enzyme extracts and the optimization of enzymatic reactions. Its amphipathic nature, featuring a hydrophilic polyethylene oxide chain and a hydrophobic nonylphenyl group, enables it to effectively interact with and disrupt biological membranes and solubilize hydrophobic molecules.[2]
Compared to ionic detergents like sodium dodecyl sulfate (SDS), non-ionic surfactants such as this compound are significantly milder and less denaturing to proteins.[3] This property is crucial for maintaining the native structure and, consequently, the biological activity of enzymes during experimental procedures, making it an ideal choice for many enzyme activity assays.[4][5]
Key Applications in Enzyme Assays
The primary applications of this compound in the context of enzyme activity assays include:
-
Cell Lysis: It is extensively used in lysis buffers to gently disrupt cell membranes for the release of intracellular enzymes.[5] Its mild action helps to preserve the enzyme's native conformation and activity, which is essential for accurate measurements.[2][4] Lysis buffers containing 1% NP-40 are commonly used for this purpose.[6][7]
-
Solubilization of Membrane-Bound Enzymes: Many enzymes are embedded within cellular membranes and are insoluble in aqueous buffers. This compound is effective at solubilizing these membrane proteins by forming mixed micelles with the lipids, thereby bringing the enzymes into solution in an active state.[8]
-
Enhancement of Enzyme Activity: In certain assays, the presence of this non-ionic surfactant can lead to an increase in the measured enzyme activity.[9] This can be attributed to several factors, including the solubilization of hydrophobic substrates, prevention of enzyme aggregation, and potentially favorable conformational changes in the enzyme.
-
Reducing Non-Specific Binding: In assays involving soluble proteins, using a non-ionic detergent at a concentration below its critical micellar concentration (CMC) can help prevent the enzyme from sticking to plastic surfaces of microplates or cuvettes.[2]
Data Presentation: Effects on Enzyme Activity
The impact of this compound on enzyme activity is concentration-dependent and varies between different enzymes. It is generally recommended to empirically determine the optimal concentration for each specific application. Below is a summary of reported quantitative effects of nonylphenol ethoxylates and similar non-ionic surfactants on the activity of selected enzymes.
| Enzyme Class | Specific Enzyme | Surfactant | Concentration | Observed Effect on Activity | Reference |
| Hydrolase | Pancreatic Lipase | Tergitol | 5% (v/v) | ~237% increase in relative activity | [9] |
| Hydrolase | Pancreatic Lipase | Triton X-100 | 5% (v/v) | ~237% increase in relative activity | [9] |
| Transferase | Glutathione S-transferase (GST) | NP-40 | 0.3 to 10 x CMC | Fully active | [8] |
| Bioluminescent Enzyme | Luciferase | Triton X-100 | 1% (v/v) in lysis buffer | Compatible with assay | [6] |
Experimental Protocols
Protocol 1: Preparation of Enzyme Lysate from Cultured Cells
This protocol describes a general method for lysing cultured mammalian cells to extract intracellular enzymes for subsequent activity assays using a buffer containing this compound (NP-40).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) NP-40.[10]
-
Protease and/or phosphatase inhibitor cocktail (optional, but recommended)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Washing: Carefully remove the culture medium from the adherent cells. Gently wash the cells once or twice with ice-cold PBS.[6][11]
-
Cell Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold NP-40 Lysis Buffer (with inhibitors, if used) to the plate (e.g., 200-250 µL for a 6-well plate).[10]
-
Incubation: Place the culture plate on ice for 5-10 minutes, gently rocking to ensure the buffer covers the entire cell monolayer.[10]
-
Harvesting Lysate: Using a cell scraper, scrape the cells off the surface of the plate into the lysis buffer.[6]
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 5-10 minutes at 4°C to pellet the cell debris.[10][11]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble enzyme extract, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Storage: The enzyme lysate can be used immediately for activity assays or stored at -80°C for future use.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol provides a method for measuring the activity of alkaline phosphatase, a common hydrolase, using a colorimetric substrate. It includes considerations for the use of this compound to solubilize the enzyme or enhance its activity.
Materials:
-
Enzyme lysate (prepared as in Protocol 1 or from other sources)
-
Assay Buffer: e.g., 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) at a suitable concentration (e.g., 10 mM) in the assay buffer.
-
This compound (e.g., Tergitol NP-9) stock solution (e.g., 10% v/v)
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Optimization of Surfactant Concentration (if required):
-
Set up a series of reactions with varying final concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5% v/v) in the assay buffer.
-
Run the assay as described below and determine the concentration that yields the highest activity without causing high background absorbance.
-
-
Reaction Setup:
-
In a 96-well microplate, add the components in the following order:
-
Assay Buffer (containing the optimized concentration of the surfactant, if used).
-
Enzyme lysate (the volume will depend on the enzyme concentration).
-
Bring the total volume in each well to a pre-determined value (e.g., 180 µL) with the assay buffer.
-
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Add the substrate solution (e.g., 20 µL of 10 mM pNPP) to each well to start the reaction. Mix gently.
-
Incubation: Incubate the plate at the assay temperature for a fixed period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution (e.g., 50 µL of 3 M NaOH) to each well. The stop solution will also cause a color change of the p-nitrophenol product to yellow.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol and the Beer-Lambert law. Express the activity in units such as µmol of product formed per minute per mg of protein.
Visualizations
Caption: Experimental workflow for enzyme activity measurement.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. med.emory.edu [med.emory.edu]
- 7. Three optimized assays for the evaluation of compounds that can rescue p53 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jumed15.weebly.com [jumed15.weebly.com]
- 10. ijsra.net [ijsra.net]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for 2-(p-Nonylphenoxy)ethanol in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Nonylphenoxy)ethanol, a member of the nonylphenol ethoxylate (NPEO) family of non-ionic surfactants, is a compound of interest in various biological research fields due to its prevalence as an environmental estrogen and its potential toxicological effects on cells.[1] These application notes provide a comprehensive guide for the formulation and use of this compound in cell culture media, including detailed protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression. Additionally, we elucidate a key signaling pathway affected by this compound.
Data Presentation
The following tables summarize the quantitative effects of nonylphenol (NP), a close structural analog and primary metabolite of many NPEOs, on various cell lines. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: Cytotoxicity of Nonylphenol in Various Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| GC-1 spg (spermatogonia) | MTT | 10 | ~40-50% reduction in viability | [2] |
| Jurkat | Cell Counting Kit | 0.1, 1, 10 | Inhibition of proliferation | [3] |
| COLO205 (colorectal cancer) | EdU | 1, 10 | Dose-dependent increase in proliferation | [4] |
| SW480 (colorectal cancer) | EdU | 1, 10 | Dose-dependent increase in proliferation | [4] |
| CHO-K1 (Chinese hamster ovary) | CCK-8 | Not specified | Cytotoxic | [5] |
Table 2: Effects of Nonylphenol on Apoptosis and Cell Cycle
| Cell Line | Assay | Concentration (µM) | Observation | Reference |
| GC-1 spg | Annexin V/PI | 10 | ~20% increase in apoptotic cells | [2] |
| Jurkat | DNA fragmentation | 10 | Induction of apoptosis | [3] |
| COLO205 | Annexin V/PI | 1, 10 | Inhibition of apoptosis | [4] |
| SW480 | Annexin V/PI | 1, 10 | Inhibition of apoptosis | [4] |
| Noble Rat Mammary Epithelial Cells | Flow Cytometry | Low & High Doses | Increased S-phase entry | [6] |
| COLO205 | Flow Cytometry | 1, 10 | Decreased G0/G1 phase, increased S and G2/M phases | [7] |
| Rat Ovarian Granulosa Cells | Flow Cytometry | 70 | Increased apoptosis and G2/M arrest | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder or liquid)
-
Dimethyl sulfoxide (DMSO), cell culture grade[9]
-
Ethanol, 200 proof (100%), molecular biology grade[10]
-
Sterile, conical-bottom polypropylene or glass vials[11]
-
Vortex mixer
-
Calibrated analytical balance (if starting from powder)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Solvent Selection: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. DMSO or 100% ethanol are recommended as solvents for preparing a stock solution.[9]
-
Weighing (for powder): In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Dissolution:
-
Add the calculated volume of DMSO or 100% ethanol to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM). It is advisable to prepare a concentrated stock to minimize the final solvent concentration in the cell culture medium.[10]
-
Tightly cap the vial and vortex vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[11]
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial. This step is critical for preventing microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note on Final Solvent Concentration: When diluting the stock solution into the cell culture medium, ensure the final concentration of the organic solvent is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and for many cell lines, below 0.1%.[11] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as previously described.
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to fix and permeabilize the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
GPR30-Mediated ERK1/2 Signaling Pathway Activated by Nonylphenol
Nonylphenol, and likely this compound, can act as a xenoestrogen and activate the G protein-coupled receptor 30 (GPR30), leading to the proliferation of certain cancer cells.[12][13] This pathway involves the activation of the ERK1/2 signaling cascade.
References
- 1. Buy 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 [smolecule.com]
- 2. Nonylphenol Induces Apoptosis through ROS/JNK Signaling in a Spermatogonia Cell Line [mdpi.com]
- 3. Nonylphenol induces apoptosis of Jurkat cells by a caspase-8 dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coiled-Coil Domain Containing 80 Suppresses Nonylphenol-Induced Colorectal Cancer Cell Proliferation by Inhibiting the Activation of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure of environmental estrogenic compound nonlyphenol to noble rats alters cell-cycle kinetics in the mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonylphenol promotes the proliferation of colorectal cancer COLO205 cells by upregulating the expression of protein kinase C ζ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of nonylphenol induced oxidative stress on apoptosis and autophagy in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Low Doses of Nonylphenol Promote Growth of Colon Cancer Cells through Activation of ERK1/2 via G Protein‒Coupled Receptor 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-(p-Nonylphenoxy)ethanol and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-(p-nonylphenoxy)ethanol and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a member of the nonylphenol ethoxylates (NPEOs) family, a class of non-ionic surfactants widely used in various industrial and consumer products.[1][2] Due to their potential endocrine-disrupting effects and toxicity to aquatic organisms, monitoring their presence and metabolic fate is of significant environmental and toxicological concern.[1][3] This document provides comprehensive protocols for sample preparation from biological matrices, detailed LC-MS/MS parameters, and a summary of expected analytical performance.
Introduction
Nonylphenol ethoxylates (NPEOs) are subject to degradation in the environment and metabolic transformation in biological systems.[2][4] This process typically involves the shortening of the ethoxylate chain, leading to the formation of short-chain NPEOs, nonylphenol (NP), and nonylphenol ethoxycarboxylates (NPECs).[2][5] Given the greater toxicity often associated with the shorter-chain degradation products, sensitive and specific analytical methods are crucial for accurate risk assessment.[2][4] LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for the determination of these compounds in complex matrices.[5][6] This application note presents a validated methodology for the simultaneous quantification of this compound and its key metabolites.
Putative Metabolic Pathway
The metabolism of this compound is predicted to proceed through two primary pathways: oxidation of the terminal alcohol of the ethoxy chain and shortening of the ethoxylate chain. The initial oxidation of the terminal ethanol moiety results in the formation of 2-(p-nonylphenoxy)acetic acid. Subsequent metabolism likely involves the stepwise cleavage of the ethoxy group, leading to the formation of 4-nonylphenol, which can then be further metabolized.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)
This protocol is designed for the extraction of this compound and its metabolites from biological fluids.
Materials:
-
SPE cartridges (e.g., C18 or HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (e.g., ¹³C-labeled 4-n-Nonylphenol)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen samples to room temperature.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of supernatant, add the internal standard solution.
-
Acidify the sample with 10 µL of formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering hydrophilic compounds.
-
-
Elution:
-
Elute the analytes of interest with 3 mL of acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
Instrumentation:
-
UHPLC or HPLC system
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 20% B, 1-8 min: 20-95% B, 8-10 min: 95% B, 10-10.1 min: 95-20% B, 10.1-12 min: 20% B |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 282 [M+NH₄]⁺ | 127 | Positive |
| 2-(p-Nonylphenoxy)acetic acid | 279 [M-H]⁻ | 219 | Negative |
| 4-Nonylphenol | 219 [M-H]⁻ | 133 | Negative |
| ¹³C-4-n-Nonylphenol (IS) | 225 [M-H]⁻ | 138 | Negative |
Note: Precursor and product ions should be optimized for the specific instrument used.
Experimental Workflow
Data Presentation
The performance of the analytical method is summarized in the tables below. Data is compiled from various studies on nonylphenol and its ethoxylates.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD | LOQ |
| This compound | Water | - | - |
| Short-chain NPEOs | Sediment | <0.5 ng/g | - |
| 4-Nonylphenol | Sediment | <0.5 ng/g | - |
| Phenoxyacetic acid | Urine | - | 10 µg/L[7] |
| 4-Hydroxyphenoxyacetic acid | Urine | - | 20 µg/L[7] |
| Nonylphenol Ethoxylates | Biota (eggs) | - | 4-12 ng/g[6] |
| Nonylphenol Ethoxylates | Biota (fish) | - | 6-22 ng/g[6] |
Table 2: Recovery and Repeatability
| Analyte | Matrix | Recovery (%) | RSD (%) |
| Nonylphenol Ethoxylates | Sediment | 61-102[5] | - |
| Alcohol Ethoxylates | River Water | 39-45[8] | - |
| 2-(2-chloroethoxy)ethanol | Drug Substance | 93.6-99.3[9] | <5 |
| Nonylphenol Ethoxylates | Textile | - | <5[1] |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound and its key metabolites in biological matrices. The detailed sample preparation protocol ensures effective removal of matrix interferences, and the optimized LC-MS/MS parameters allow for selective and accurate measurement of the target analytes. This method is well-suited for pharmacokinetic studies, toxicological assessments, and environmental monitoring of nonylphenol ethoxylates.
References
- 1. lcms.cz [lcms.cz]
- 2. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy [pubs.usgs.gov]
- 7. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(p-Nonylphenoxy)ethanol in Vaccine Formulation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Nonylphenoxy)ethanol, a nonionic surfactant belonging to the nonylphenol ethoxylate family, presents significant potential in the field of vaccine formulation. Its amphiphilic nature, characterized by a hydrophilic polyethylene glycol chain and a hydrophobic nonylphenyl group, allows it to function as a potent emulsifier, stabilizer, and adjuvant in various vaccine delivery systems.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the research and development of novel vaccine formulations. While direct research on this specific molecule in vaccinology is emerging, its properties can be extrapolated from studies on similar nonionic surfactants.
The primary applications of this compound in vaccine research are centered on its role in the formation of stable nano-delivery systems, such as oil-in-water (O/W) nanoemulsions and non-ionic surfactant vesicles (niosomes). These nanocarriers can enhance the immunogenicity of subunit antigens, which are often poorly immunogenic on their own, by facilitating their delivery to antigen-presenting cells (APCs) and promoting a robust immune response.[2][3][4]
Mechanism of Action as a Vaccine Adjuvant
The adjuvant properties of this compound-based delivery systems are multifaceted:
-
Enhanced Antigen Presentation: By encapsulating or emulsifying antigens within nanoparticles, this compound protects them from premature degradation and facilitates their uptake by APCs, such as dendritic cells and macrophages.[2]
-
Depot Effect: Formulations containing this compound can form a depot at the injection site, leading to a slow and sustained release of the antigen, which prolongs the exposure to the immune system.
-
Immune Stimulation: Nonionic surfactants can directly interact with immune cells. Studies on non-ionic surfactant vesicles (NISV) have shown they can stimulate a Th1-biased immune response, which is crucial for cell-mediated immunity against intracellular pathogens.[5] This is evidenced by an increased production of IgG2a antibodies.[5][6]
-
Improved Solubility and Stability: For hydrophobic antigens, this compound can improve their solubility in aqueous vaccine formulations, enhancing bioavailability and stability.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on vaccine delivery systems formulated with nonionic surfactants. It is important to note that the specific values will vary depending on the exact formulation parameters, including the specific antigen, the concentration of this compound, and the preparation method.
Table 1: Physicochemical Characterization of Nonionic Surfactant-Based Vaccine Delivery Systems
| Formulation Type | Nonionic Surfactant Used | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Brij 30 | < 60 | 0.2 - 0.3 | -25 to -35 | N/A | [7][8] |
| Niosomes | Span 60 / Cholesterol | 150 - 300 | 0.1 - 0.4 | -10 to -30 | 60 - 85 | [9] |
| Nanoemulsion | Span 80 / Kolliphor EL | 150 - 250 | < 0.3 | -5 to +5 | > 90 | [10] |
Table 2: Immunological Outcomes of Vaccination with Nonionic Surfactant-Based Formulations in Animal Models
| Animal Model | Antigen | Delivery System | IgG Titer (vs. Antigen Alone) | Predominant IgG Subtype | Key Cytokine Response | Reference |
| BALB/c Mice | Bovine Serum Albumin (BSA) | NISV | Significantly Higher | IgG2a | Th1-biased | [5][6] |
| C57BL/6 Mice | Ovalbumin (OVA) | PLGA Nanoparticles | Not Reported | IgG2a | IFN-γ | |
| Rabbits | Hepatitis B Surface Antigen (HBsAg) | Nanoemulsion | Comparable to Alum | Not Reported | Not Reported | [11] |
Experimental Protocols
The following are detailed protocols for the preparation of two common types of vaccine delivery systems using this compound.
Protocol 1: Preparation of Non-Ionic Surfactant Vesicles (Niosomes) by Thin-Film Hydration
This method is one of the most common for preparing multilamellar niosomes.[12][13][14]
Materials:
-
This compound
-
Cholesterol
-
Antigen solution (in phosphate-buffered saline, pH 7.4)
-
Chloroform or a chloroform/methanol mixture (2:1 v/v)
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (for size extrusion, optional)
Procedure:
-
Dissolution of Lipids: Dissolve this compound and cholesterol in a 1:1 molar ratio in a sufficient volume of chloroform in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a constant speed (e.g., 150 rpm) under reduced pressure at a temperature above the boiling point of the solvent (e.g., 40-60°C) until a thin, dry film is formed on the inner wall of the flask.
-
Film Drying: To ensure complete removal of the organic solvent, place the flask under vacuum overnight.
-
Hydration: Hydrate the thin film by adding the antigen solution in phosphate-buffered saline (pH 7.4). The hydration should be performed above the gel-liquid transition temperature (Tc) of the surfactant. Gently agitate the flask by hand or on a shaker until the film is fully dispersed, forming a milky suspension of multilamellar niosomes.[15]
-
Sonication (Optional): To reduce the size and lamellarity of the niosomes, the suspension can be sonicated in a water bath sonicator for 30-60 minutes.
-
Size Extrusion (Optional): For a more uniform size distribution, the niosome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder.
-
Purification: To remove the unentrapped antigen, the niosome suspension can be centrifuged at high speed (e.g., 15,000 x g for 1 hour at 4°C). The pellet containing the niosomes is then washed and resuspended in fresh buffer.
Protocol 2: Preparation of an Oil-in-Water (O/W) Nanoemulsion Adjuvant
This protocol describes the preparation of a stable O/W nanoemulsion using high-speed homogenization.[11]
Materials:
-
This compound
-
Squalene or another biocompatible oil
-
Co-surfactant (e.g., Span 85, optional)
-
Antigen solution (in an aqueous buffer)
-
High-shear homogenizer
Procedure:
-
Preparation of the Oily Phase: In a sterile beaker, mix the this compound (and co-surfactant, if used) with the squalene oil.
-
Preparation of the Aqueous Phase: The antigen is typically in an aqueous buffer.
-
Emulsification: While vigorously stirring the aqueous phase with a magnetic stirrer, slowly add the oily phase.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization at a high speed (e.g., 10,000-20,000 rpm) for a sufficient time (e.g., 10-30 minutes) to form a nanoemulsion with a small droplet size. The homogenization process may need to be optimized to achieve the desired particle size and stability.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Sterile Filtration: If required, the final nanoemulsion can be sterile-filtered through a 0.22 µm syringe filter.
Visualizations
Experimental Workflow for Niosome Formulation and Evaluation
Caption: Workflow for niosome-based vaccine formulation and analysis.
Signaling Pathway: Nanoparticle Adjuvant Interaction with an Antigen-Presenting Cell (APC)
Caption: General mechanism of nanoparticle adjuvant uptake by an APC.
References
- 1. Non-ionic block polymer surfactants as immunological adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle-Based Adjuvants and Delivery Systems for Modern Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomaterials for nanoparticle vaccine delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Based Delivery Systems for Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adjuvant activity of non-ionic surfactant vesicles (niosomes) on the BALB/c humoral response to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the adjuvant activity of non-ionic surfactant vesicles: adjuvant-driven IgG2a production independent of MHC control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. A Cosmeceutical Topical Water-in-Oil Nanoemulsion of Natural Bioactives: Design of Experiment, in vitro Characterization, and in vivo Skin Performance Against UVB Irradiation-Induced Skin Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and Characterization of Nanoemulsion Intranasal Adjuvants: Effects of Surfactant Composition on Mucoadhesion and Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for preparation of niosomes: A focus on thin-film hydration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin- film hydration method for preparation of Niosomes(MLV's) | BioRender Science Templates [biorender.com]
- 14. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for the Use of 2-(p-Nonylphenoxy)ethanol in Solubilizing Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant belonging to the nonylphenol ethoxylate (NPEO) family, is a versatile and effective tool for solubilizing hydrophobic compounds in aqueous solutions.[1][2][3] Its amphipathic nature, characterized by a hydrophobic nonylphenyl tail and a hydrophilic polyethylene glycol head, allows it to form micelles in aqueous environments above its critical micelle concentration (CMC).[4][5] These micelles create a hydrophobic core that can encapsulate poorly water-soluble molecules, thereby increasing their apparent solubility and facilitating their use in a wide range of research, pharmaceutical, and industrial applications.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in solubilizing various hydrophobic compounds, including active pharmaceutical ingredients (APIs), steroids, and peptides.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Synonyms | Nonoxynol-2, Polyethylene glycol nonyl phenyl ether | [1] |
| Molecular Formula | C₁₇H₂₈O₂ | |
| Molecular Weight | 264.4 g/mol | |
| Appearance | Colorless liquid or white solid | [1] |
| Type | Non-ionic surfactant | [1] |
| Critical Micelle Concentration (CMC) | Varies with the number of ethoxylate units. For NPEOs with short ethoxylate chains, the CMC is generally low. |
Applications in Solubilization
This compound and other nonylphenol ethoxylates are widely used as detergents, emulsifiers, and wetting agents.[2][3] Their ability to enhance the solubility of hydrophobic substances makes them valuable in:
-
Drug Formulation: Increasing the solubility and bioavailability of poorly water-soluble drugs.[5][6]
-
In Vitro Assays: Preparing stock solutions of hydrophobic compounds for cell-based and biochemical assays.[7]
-
Protein Chemistry: Solubilizing membrane proteins for structural and functional studies.
-
Peptide Research: Dissolving hydrophobic peptides for various experimental applications.[8][9][10]
Data Presentation: Solubilization of Hydrophobic Compounds
The following tables summarize the solubility enhancement of representative hydrophobic compounds in the presence of nonylphenol ethoxylates. While specific data for this compound (Nonoxynol-2) is limited, data for the closely related Nonoxynol-9 is presented as a reasonable surrogate due to their structural similarity.
Table 1: Solubility Enhancement of Selected Hydrophobic Drugs
| Hydrophobic Drug | Intrinsic Aqueous Solubility (mg/L) | Surfactant | Surfactant Concentration | Final Solubility (mg/L) | Solubility Enhancement Factor |
| Ibuprofen | 21 | Non-ionic surfactant (Brij 35) | Above CMC | 3360 | ~160 |
| Diazepam | 41-50 | Non-ionic surfactant | Above CMC | Significantly Increased | Data not specified |
| Griseofulvin | 10-15 | Non-ionic surfactant | Above CMC | Significantly Increased | Data not specified |
Table 2: Solubilization of Steroids
| Steroid | Intrinsic Aqueous Solubility (mg/L) | Surfactant System | Observations |
| Testosterone | ~7 | Non-ionic surfactant micelles | Solubility increases significantly.[13][16] |
| Progesterone | ~7 | Non-ionic surfactant micelles | Solubility increases significantly.[17][18] |
Note: The studies cited demonstrate a significant increase in the solubility of these steroids in the presence of various non-ionic surfactant systems.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Hydrophobic Compound
This protocol provides a general procedure for preparing a concentrated stock solution of a hydrophobic compound using this compound.
Materials:
-
Hydrophobic compound (e.g., drug, steroid)
-
This compound
-
Organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Ethanol, cell culture grade)[7]
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the hydrophobic compound into a sterile microcentrifuge tube or glass vial.
-
Initial Dissolution in Organic Solvent: Add a minimal amount of the appropriate organic solvent (e.g., DMSO or ethanol) to the compound to create a concentrated initial solution. Vortex thoroughly until the compound is completely dissolved.
-
Preparation of Surfactant Solution: Prepare a stock solution of this compound in sterile water or buffer at a concentration well above its CMC (e.g., 10% w/v).
-
Mixing and Solubilization: While vortexing the surfactant solution, slowly add the dissolved hydrophobic compound from step 2. The final concentration of the organic solvent should be kept to a minimum (ideally <1% v/v) to avoid cytotoxicity in downstream applications.[7]
-
Sonication (Optional): If the solution appears cloudy or contains visible precipitates, sonicate the mixture in a water bath for 10-15 minutes to aid in micelle formation and encapsulation of the hydrophobic compound.
-
Final Volume Adjustment: Adjust the final volume with sterile water or buffer to achieve the desired stock solution concentration.
-
Sterilization (Optional): If required for the application, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvents used.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of a Hydrophobic Peptide
This protocol outlines the steps for solubilizing a hydrophobic peptide for use in biological assays.
Materials:
-
Lyophilized hydrophobic peptide
-
This compound
-
Organic solvent (e.g., DMSO or Acetonitrile)
-
Sterile, nuclease-free water or appropriate buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Initial Dissolution: Add a small amount of an appropriate organic solvent (e.g., DMSO or acetonitrile) directly to the vial containing the lyophilized peptide. Vortex thoroughly to dissolve the peptide.[8][9][10]
-
Surfactant Addition: In a separate sterile tube, prepare a solution of this compound in water or buffer at a concentration above its CMC.
-
Combining Solutions: Slowly add the dissolved peptide solution from step 1 to the surfactant solution while vortexing.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete solubilization and formation of peptide-loaded micelles.
-
Final Dilution: Dilute the solubilized peptide solution to the desired final concentration for the experiment using the appropriate buffer or cell culture medium.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nonylphenol - Wikipedia [en.wikipedia.org]
- 4. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. Solubility and dissolution rate of ibuprofen in ionic and non-ionic micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solubility of diazepam and prazepam in aqueous non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Micellar solubilisation of corticoids by nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stock Solutions of 2-(p-Nonylphenoxy)ethanol
Introduction
2-(p-Nonylphenoxy)ethanol is a nonionic surfactant widely utilized in research and industrial applications.[1][2] As a member of the nonylphenol ethoxylate class of compounds, it is effective at reducing surface tension, making it a valuable component in detergents, emulsifiers, and dispersants.[2] In the laboratory, it is often used in buffers for cell lysis, protein extraction, and to enhance the solubility of hydrophobic substances in aqueous solutions.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for the reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and safe handling of these solutions for laboratory use.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₈O₂ | [1] |
| Molecular Weight | 264.4 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are liquids. | |
| Density | 1.056 g/mL at 25°C | |
| Boiling Point | 250 °C | |
| Solubility | Miscible with water. Soluble in ethanol. | [4] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). |
Experimental Protocols
Protocol 1: Preparation of a 10% (v/v) Aqueous Stock Solution
This protocol describes the preparation of a 10% (v/v) stock solution of this compound in an aqueous buffer, a common concentration for laboratory use.
Materials and Equipment:
-
This compound
-
Distilled or deionized water, or a suitable buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes or volumetric flasks
-
Pipettes
-
Vortex mixer or magnetic stirrer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Safety Precautions: Before starting, ensure you are wearing the appropriate PPE. This compound can cause skin and serious eye irritation.[1] All handling of the concentrated chemical should be performed in a chemical fume hood.
-
Volume Calculation: Determine the final volume of the stock solution required. For example, to prepare 50 mL of a 10% (v/v) solution, you will need 5 mL of this compound and 45 mL of your chosen aqueous solvent.
-
Dispensing the Chemical: In a chemical fume hood, carefully pipette 5 mL of this compound into a 50 mL conical tube or volumetric flask.
-
Dilution: Add 45 mL of distilled water or buffer to the flask.
-
Mixing: Securely cap the flask and mix thoroughly by vortexing or using a magnetic stirrer until the solution is homogeneous.
-
Storage: Store the stock solution in a clearly labeled, sealed container at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
For applications requiring a higher concentration or when a non-aqueous solvent is preferred, this protocol details the preparation of a stock solution in ethanol.
Materials and Equipment:
-
This compound
-
200 proof ethanol
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Pipettes
-
Vortex mixer
-
Analytical balance (if preparing by weight)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Safety Precautions: Adhere to all safety warnings outlined in Protocol 1. Ethanol is a flammable liquid and should be handled away from any ignition sources.[4][5]
-
Preparation by Volume: To prepare a 50% (v/v) stock solution, for example, in a final volume of 10 mL, add 5 mL of this compound to a 10 mL amber glass vial. Add 5 mL of 200 proof ethanol.
-
Mixing: Cap the vial tightly and vortex until the solution is completely mixed.
-
Storage: Store the stock solution in a flammable liquid storage cabinet at room temperature.[5] Ensure the container is tightly sealed to prevent evaporation.
Safety and Handling
-
Personal Protective Equipment: Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Engineering Controls: Handle the concentrated chemical in a well-ventilated area, preferably within a chemical fume hood.
-
First Aid: In case of skin contact, immediately wash the affected area with soap and water. If it comes into contact with the eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
-
Spills: In the event of a spill, absorb the chemical with an inert material and dispose of it as hazardous waste.
-
Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[6] Do not pour down the drain as it is very toxic to aquatic life with long-lasting effects.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for preparing a this compound stock solution.
Caption: Decision workflow for selecting the appropriate protocol.
Caption: Step-by-step experimental workflow for preparation.
References
Troubleshooting & Optimization
how to remove 2-(p-Nonylphenoxy)ethanol from protein samples
Welcome to the Technical Support Center. This guide provides detailed information on how to effectively remove 2-(p-Nonylphenoxy)ethanol, a non-ionic detergent, from your protein samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein experiments?
This compound is a non-ionic, non-denaturing detergent. It is commercially known as Tergitol-type NP-40.[1] Researchers use it to lyse cells and solubilize membrane-bound proteins because it effectively disrupts the lipid bilayer of cell membranes while preserving the protein's native structure and function.[2][3] This is crucial for studies involving protein-protein interactions or enzymatic activity.
Q2: Why is it necessary to remove this compound from protein samples?
While essential for protein extraction, the presence of detergents like this compound can interfere with downstream applications.[4] Excess detergent can inhibit protein crystallization, suppress ionization in mass spectrometry (MS), and impede antibody-antigen binding in immunoassays like ELISA.[5][6] Therefore, removing it is a critical step to ensure the accuracy and reliability of experimental results.
Q3: What are the primary methods for removing non-ionic detergents?
Several techniques can be used to remove non-ionic detergents. The most common methods include:
-
Adsorbent Resins: Utilizes hydrophobic beads that selectively bind and remove detergent molecules.[5]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates larger protein molecules from smaller detergent monomers and micelles based on their size.[4][7]
-
Dialysis: Involves the passive diffusion of small detergent monomers across a semi-permeable membrane.[4][7]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity.[3][8][9]
-
Protein Precipitation: Uses organic solvents or other agents to precipitate the protein, leaving the detergent in the supernatant.[1][5][10]
Q4: How do I choose the best removal method for my specific protein and application?
The choice depends on several factors:
-
Detergent Properties: Detergents with a low Critical Micelle Concentration (CMC), such as NP-40, are harder to remove by dialysis because they exist predominantly as large micelles.[4][7]
-
Protein Properties: Consider your protein's stability, size, and hydrophobicity. A sensitive protein may be denatured by precipitation methods.
-
Downstream Application: For highly sensitive applications like mass spectrometry, a method with very high removal efficiency, such as adsorbent resins, is preferable.[11][12]
-
Sample Volume and Concentration: Some methods, like spin columns, are ideal for small volumes, while dialysis is better suited for larger volumes.[11][13]
Comparison of Detergent Removal Methods
The following table summarizes and compares the key characteristics of the most common methods for removing this compound.
| Method | Principle | Removal Efficiency | Protein Recovery | Speed | Key Advantages | Key Disadvantages |
| Adsorbent Resins | Hydrophobic adsorption of detergent | >95%[11][12][14] | High | Fast (< 15 min)[11][12] | High efficiency, rapid, easy to use, works for many detergent types.[11][12] | Can be costly, potential for non-specific protein binding to the resin.[5] |
| Size-Exclusion Chromatography (SEC) | Separation by molecular size | Good to High | High | Moderate (30-60 min) | Gentle, maintains protein activity, also removes salts.[5][15] | Only effective if protein and detergent micelles have significantly different sizes.[5] |
| Dialysis | Passive diffusion through a semi-permeable membrane | Variable to Low | High | Very Slow (hours to days)[4] | Simple, gentle, suitable for large volumes.[16] | Inefficient for detergents with low CMC like NP-40, very time-consuming.[4][7] |
| Hydrophobic Interaction Chromatography (HIC) | Separation by surface hydrophobicity | Good to High | Variable | Moderate to Slow | Can provide an additional purification step.[9] | Requires optimization of salt conditions, potential for protein loss.[8] |
| Protein Precipitation | Altering solvent to reduce protein solubility | High | Variable | Fast | Simple, inexpensive, effective for concentrating samples.[10][17] | High risk of irreversible protein denaturation and aggregation.[10] |
Troubleshooting Guide
This section addresses common problems encountered during the removal of this compound.
Problem 1: My protein precipitated or aggregated after detergent removal.
-
Possible Causes:
-
The detergent concentration may have dropped too low to keep a hydrophobic (e.g., membrane) protein soluble.
-
The effective protein concentration increased as the detergent was removed, leading to aggregation.[18]
-
The chosen method (e.g., organic solvent precipitation) denatured the protein.
-
-
Solutions:
-
Gradual Removal: Remove the detergent more slowly. For dialysis, use a stepwise decrease in detergent concentration in the buffer.[18] For chromatography, use a slower flow rate.
-
Work with Dilute Samples: Perform detergent removal on a more dilute protein sample to minimize aggregation and concentrate the sample afterward if needed.[18]
-
Add Stabilizing Agents: Consider adding glycerol or other stabilizing agents to the final buffer to help maintain protein solubility.
-
Switch Methods: If using precipitation, switch to a gentler, non-denaturing method like SEC or adsorbent resins.
-
Problem 2: There is still significant detergent in my sample after the procedure.
-
Possible Causes:
-
The method's capacity was exceeded by a high initial detergent concentration.
-
For dialysis, the time was insufficient, or the buffer volume was too small, especially for a low-CMC detergent like NP-40.
-
For SEC, the resolution was not sufficient to separate the protein from the detergent micelles.
-
-
Solutions:
-
Dilute the Sample: Lowering the initial detergent concentration by diluting the sample before removal can improve the efficiency of many methods.[18]
-
Repeat the Procedure: For adsorbent resins, a second treatment with fresh resin may be necessary. For dialysis, perform additional, lengthy buffer changes with large volumes of fresh dialysate.[16]
-
Optimize Chromatography: For SEC, ensure the column length and resin pore size are appropriate for achieving the necessary separation.[15]
-
Problem 3: My protein lost its biological activity after detergent removal.
-
Possible Causes:
-
The protein was denatured, either by a harsh method like precipitation or by the removal of the stabilizing detergent molecules.
-
Essential lipids or cofactors that were associated with the protein were stripped away along with the detergent.[5]
-
-
Solutions:
-
Use a Gentle Method: Employ a non-denaturing technique like dialysis or size-exclusion chromatography.
-
Detergent Exchange: Instead of complete removal, consider exchanging the NP-40 for a different, "milder" detergent that is more compatible with your downstream application. This can often be done using chromatographic methods.
-
Re-add Lipids: For membrane proteins, it may be necessary to reconstitute the purified protein into a lipid environment (e.g., liposomes) to restore activity.
-
Experimental Protocols
Here are detailed protocols for three common methods of detergent removal.
Method 1: Detergent Removal Using Adsorbent Resin (Spin Column Format)
This method is fast and highly efficient, ideal for small-volume samples and applications requiring very low final detergent concentrations.[11][12]
Workflow Diagram
Caption: Workflow for removing detergent using an adsorbent resin spin column.
Protocol:
-
Prepare the Column: Gently tap the spin column to settle the resin. Remove the bottom closure and place the column in a collection tube. Centrifuge for 1-2 minutes to remove the storage buffer.
-
Equilibrate the Resin: Add your detergent-free buffer (e.g., PBS, Tris) to the column. Centrifuge for 1-2 minutes and discard the flow-through. Repeat this wash step 2-3 times.
-
Load the Sample: Place the column in a clean collection tube. Add your protein sample containing this compound to the top of the resin bed.
-
Incubate: Allow the sample and resin to incubate at room temperature for 2-5 minutes to allow the detergent to bind to the resin.[19]
-
Collect Protein: Centrifuge the column for 2-3 minutes. The flow-through contains your protein sample, now depleted of detergent.
-
Storage: Store the purified protein sample at the appropriate temperature (e.g., 4°C or -80°C).
Method 2: Size-Exclusion Chromatography (SEC) / Gel Filtration
This technique separates proteins from detergent based on size and is effective for desalting the sample simultaneously.[4]
Workflow Diagram
Caption: General workflow for detergent removal via size-exclusion chromatography.
Protocol:
-
Column Preparation: Select a size-exclusion chromatography column with a fractionation range appropriate for your protein of interest.
-
Equilibration: Equilibrate the column by washing it with at least 2-3 column volumes of your desired detergent-free buffer. This ensures the buffer inside the resin pores is exchanged.
-
Sample Application: Load your protein-detergent sample onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution: Begin the chromatographic run using an isocratic flow of the detergent-free buffer.
-
Fraction Collection: Monitor the column eluate using a UV detector at 280 nm. The larger protein molecules will travel around the resin beads and elute first, while the smaller detergent monomers and micelles will enter the pores and elute later.[15] Collect the fractions corresponding to the initial protein peak.
-
Analysis: Analyze the collected fractions (e.g., by SDS-PAGE) to confirm the presence of your protein and the absence of detergent.
Method 3: Dialysis
Dialysis is a traditional, gentle method for buffer exchange and removing small molecules. It is less effective for low-CMC detergents but can still be useful, especially for large sample volumes.[16]
Workflow Diagram
Caption: Step-by-step process for removing detergent from a protein sample using dialysis.
Protocol:
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein) to ensure the protein is retained.[20]
-
Sample Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which usually involves hydrating the membrane. Pipette your protein sample into the tubing/cassette and seal it securely, leaving some space for potential volume changes.
-
Dialysis Setup: Place the sealed sample into a large beaker containing at least 200-500 times the sample volume of cold (4°C) detergent-free buffer.[16] Add a magnetic stir bar and stir the buffer gently to facilitate diffusion.
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours or overnight.
-
Repeat: For efficient removal, perform at least three complete buffer changes.[16] For each change, discard the old buffer and replace it with an equal volume of fresh, cold buffer, allowing several hours of dialysis between each exchange.
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis bag, wipe the exterior, and transfer the detergent-depleted protein sample to a clean tube.
References
- 1. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-works.com [bio-works.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 7. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. Removal of detergents from proteins and peptides in a spin-column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. optimizetech.com [optimizetech.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Protein Purification Methods | Phenomenex [phenomenex.com]
- 18. benchchem.com [benchchem.com]
- 19. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 20. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
interference of 2-(p-Nonylphenoxy)ethanol in Bradford and BCA protein assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from the non-ionic detergent 2-(p-Nonylphenoxy)ethanol in Bradford and BCA protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with protein assays?
This compound is a non-ionic detergent belonging to the nonylphenol ethoxylate family, similar to commercially available detergents like Nonidet P-40 (NP-40) and Triton X-100.[1] These detergents are used to solubilize and stabilize proteins, particularly membrane proteins.[1]
Interference in protein assays occurs because these detergents can interact with the assay reagents.
-
In the Bradford assay , non-ionic detergents can interact with the Coomassie Brilliant Blue G-250 dye, leading to a color change even in the absence of protein. This results in an overestimation of the protein concentration.[1][2] This interference can be significant at detergent concentrations as low as 0.1%.[1]
-
In the BCA assay , the interference is generally less pronounced than in the Bradford assay. However, at higher concentrations, detergents can still affect the copper chelation reaction, potentially leading to inaccurate results. The BCA assay is considered more compatible with many detergents compared to the Bradford assay.[3]
Q2: My protein samples containing this compound give unexpectedly high readings in the Bradford assay. What could be the cause?
High readings in the Bradford assay in the presence of this compound are a classic sign of detergent interference. The detergent itself interacts with the Coomassie dye, causing a colorimetric change that is falsely interpreted as protein content.[1]
Q3: Is the BCA assay a better alternative when this compound is present in my samples?
The BCA assay is generally more resistant to interference from non-ionic detergents like this compound than the Bradford assay.[4] However, it is not entirely immune to interference, especially at higher detergent concentrations. It is always recommended to perform a buffer blank containing the same concentration of the detergent as your samples to assess the level of background interference.
Q4: What are the maximum compatible concentrations of non-ionic detergents in Bradford and BCA assays?
The maximum compatible concentration can vary depending on the specific detergent and the assay formulation. As a general guideline for detergents chemically similar to this compound (like Nonidet P-40 and Triton X-100), please refer to the table below.
Data Presentation: Detergent Compatibility in Protein Assays
| Detergent (similar to this compound) | Assay | Maximum Compatible Concentration | Reference |
| Nonidet P-40 (Igepal CA-630) | Bradford | 0.5% | [5] |
| Triton™ X-100 | Bradford | 0.125% | [5] |
| Nonidet P-40 (Igepal CA-630) | BCA | Generally compatible up to 1-5% | [3][4] |
| Triton™ X-100 | BCA | Generally compatible up to 1-5% | [3][4] |
Note: It is highly recommended to test the specific concentration of this compound used in your experiments for interference with your chosen assay by running a buffer blank.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot issues arising from this compound interference.
Issue 1: Inaccurate or Inconsistent Results with the Bradford Assay
dot
Caption: Troubleshooting workflow for Bradford assay interference.
Issue 2: Suspected Interference in the BCA Assay
dot
Caption: Troubleshooting workflow for BCA assay interference.
Experimental Protocols
Protocol 1: Standard Bradford Protein Assay (Microplate Procedure)
-
Prepare Bradford Reagent : Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, bring the volume to 1 L with distilled water. Filter through Whatman #1 paper and store at 4°C in a dark bottle.[6][7]
-
Prepare Protein Standards : Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with concentrations ranging from 0.1 to 1.4 mg/mL. The standards should be prepared in the same buffer as the unknown samples, excluding the protein.
-
Sample Preparation : If necessary, dilute your unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure :
-
Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of Bradford Reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.
-
-
Measurement : Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis : Subtract the absorbance of the blank (buffer with no protein) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from the standard curve.
Protocol 2: Standard BCA Protein Assay (Microplate Procedure)
-
Prepare BCA Working Reagent (WR) : Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[8] The solution should be a clear green color.
-
Prepare Protein Standards : Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 20 to 2000 µg/mL.[8] The standards should be prepared in the same buffer as the unknown samples.
-
Sample Preparation : Dilute your unknown protein samples as needed.
-
Assay Procedure :
-
Measurement : Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[8]
-
Data Analysis : Subtract the absorbance of the blank from all readings. Generate a standard curve and determine the concentration of the unknown samples.
Protocol 3: Detergent Removal by Acetone Precipitation
This method is effective for removing non-ionic detergents prior to protein quantification.
-
Sample Preparation : Take a known volume of your protein sample (e.g., 100 µL).
-
Precipitation : Add 4 volumes of ice-cold acetone (400 µL for a 100 µL sample) to the protein solution.
-
Incubation : Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the protein.
-
Centrifugation : Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Wash : Carefully decant the supernatant containing the detergent. Wash the protein pellet by adding 200 µL of ice-cold 90% acetone and centrifuging again for 5 minutes.
-
Drying : Discard the supernatant and air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to redissolve.
-
Resuspension : Resuspend the protein pellet in a buffer compatible with your chosen protein assay (e.g., PBS or Tris buffer).
dot
Caption: Acetone precipitation workflow for detergent removal.
Protocol 4: Detergent Removal by Size Exclusion Spin Column
This method is a rapid way to separate proteins from small molecules like detergent monomers.
-
Column Preparation : Choose a spin column with a molecular weight cut-off (MWCO) that will retain your protein of interest while allowing the detergent to pass through (e.g., 10 kDa MWCO for most proteins).
-
Equilibration : Equilibrate the spin column with a buffer that is compatible with your downstream protein assay. This is typically done by adding the buffer to the column and centrifuging. Repeat this step 2-3 times.
-
Sample Loading : Load your protein sample onto the equilibrated column.
-
Centrifugation : Centrifuge the column according to the manufacturer's instructions. The protein will be retained in the column's upper chamber, while the buffer containing the detergent will pass through into the collection tube.
-
Protein Recovery : Discard the flow-through. Add fresh, detergent-free buffer to the upper chamber to resuspend your protein. The protein can then be collected by inverting the column into a clean collection tube and centrifuging again.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate any method or protocol in your specific experimental context. Always consult the manufacturer's instructions for any commercial kits or reagents used.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. conductscience.com [conductscience.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
Technical Support Center: Optimizing 2-(p-Nonylphenoxy)ethanol Concentration for Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 2-(p-Nonylphenoxy)ethanol concentration in protein extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein extraction?
A1: this compound is a non-ionic detergent, commonly known by trade names such as Nonidet P-40 (NP-40) or Igepal CA-630.[1] It is widely used in protein extraction to solubilize membrane proteins by disrupting the lipid bilayer of cellular membranes.[1][2] Its non-ionic nature is generally mild and helps to maintain the native structure and function of the protein of interest, making it suitable for downstream applications like immunoprecipitation and enzyme assays.[1][3]
Q2: What is a typical starting concentration for this compound in a lysis buffer?
A2: A common starting concentration for this compound (NP-40) in a non-denaturing lysis buffer is 1% (v/v).[4][5] However, the optimal concentration can vary depending on the cell type, the specific protein of interest, and its subcellular localization.[6][7]
Q3: When should I consider using a different concentration of this compound?
A3: You should consider optimizing the concentration if you encounter issues such as low protein yield, incomplete cell lysis, or if you are working with particularly resistant cells or tissues. For instance, if you suspect incomplete lysis, you might need to test a range of detergent concentrations.[8] Conversely, if you are concerned about disrupting protein-protein interactions, a lower concentration might be preferable.[9]
Q4: Can this compound interfere with downstream applications?
A4: Yes, high concentrations of detergents can interfere with downstream applications like protein quantification assays (e.g., Bradford assay), immunoprecipitation, and mass spectrometry.[3][6] For example, the Bradford Protein Assay is not recommended for lysates containing NP-40; a BCA Protein Assay Kit is a more compatible alternative.[3] It is crucial to consider the compatibility of your lysis buffer with subsequent experimental steps.[6]
Q5: Are there alternatives to this compound for protein extraction?
A5: Yes, several other non-ionic and zwitterionic detergents can be used. Triton X-100 is a common substitute for NP-40.[10] Other alternatives include digitonin, CHAPS, and saponin, each with different properties that may be more suitable for specific applications. For instance, digitonin is a milder detergent often used for cellular fractionation.[11] In some cases, a stronger, ionic detergent like SDS (sodium dodecyl sulfate) might be necessary, particularly for extracting tightly bound nuclear proteins, though this will likely denature the protein.[8][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete cell lysis due to insufficient detergent concentration. | Increase the concentration of this compound in your lysis buffer. You can test a range of concentrations (e.g., 0.5%, 1.0%, 1.5%).[8] |
| Protein degradation by proteases released during lysis. | Always add a protease inhibitor cocktail to your lysis buffer immediately before use. Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[6] | |
| The protein of interest is insoluble in the chosen lysis buffer. | Consider using a different lysis buffer. For nuclear proteins, a RIPA buffer containing both ionic (SDS) and non-ionic (NP-40) detergents may be more effective.[8] | |
| High Viscosity of Lysate | Release of DNA from the nucleus upon cell lysis. | Add DNase to the lysis buffer to digest the DNA and reduce viscosity.[8] Alternatively, sonicate the lysate to shear the DNA. |
| Protein of Interest in Insoluble Pellet | The protein is part of a larger, insoluble complex or is tightly associated with the cytoskeleton or nuclear matrix. | Try a stronger lysis buffer, such as RIPA buffer.[8] You can also try mechanical disruption methods like sonication or Dounce homogenization in conjunction with your lysis buffer.[8] |
| Insufficient detergent to solubilize the amount of protein. | Increase the volume of lysis buffer relative to the number of cells or amount of tissue. A general guideline is to use 100 µL of RIPA buffer for approximately 10^6 cells.[8] | |
| Interference with Downstream Assays (e.g., Bradford) | The detergent concentration is too high. | Use a protein assay compatible with your detergent, such as the BCA assay.[3] Alternatively, you may need to dilute your lysate or use a detergent removal resin before proceeding with the assay.[6] |
| Loss of Protein-Protein Interactions | The detergent is too harsh and is disrupting the interaction. | Use a milder lysis buffer with a lower concentration of this compound or switch to a milder detergent like digitonin.[9][11] RIPA buffer, in particular, can be too harsh for some protein-protein interactions.[8] |
Experimental Protocols
Protocol 1: Standard Protein Extraction using a Non-Denaturing Lysis Buffer
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Nonidet P-40 (NP-40), Protease Inhibitor Cocktail.[4]
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Wash the cell pellet with ice-cold PBS. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C and discard the supernatant.
-
Add an appropriate volume of ice-cold non-denaturing lysis buffer to the cell pellet. A common starting point is 1 mL of lysis buffer per 10^7 cells.[13]
-
Resuspend the pellet by gently pipetting up and down.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible method like the BCA assay.[3]
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound for maximizing the yield of a specific protein of interest.
Materials:
-
Multiple identical cell pellets
-
Ice-cold PBS
-
Lysis Buffer Base: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, Protease Inhibitor Cocktail
-
10% (v/v) stock solution of this compound
-
Microcentrifuge, pipettes, and tips
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a series of lysis buffers with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%) by diluting the 10% stock solution into the Lysis Buffer Base.
-
For each concentration, lyse a separate, identical cell pellet following steps 1-6 of Protocol 1.
-
Determine the total protein concentration for each lysate using a BCA assay.
-
Analyze equal amounts of total protein from each lysate by SDS-PAGE and Western blotting, using an antibody specific to your protein of interest.
-
Compare the band intensity of your target protein across the different detergent concentrations. The concentration that yields the strongest band without significant background is the optimal concentration for your specific application.
Visualizations
Caption: Workflow for standard protein extraction.
Caption: Workflow for optimizing detergent concentration.
Caption: Troubleshooting low protein yield.
References
- 1. benchchem.com [benchchem.com]
- 2. kitchenaiding.com [kitchenaiding.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What is the best way to make your own lysis buffer for protein isolation? | AAT Bioquest [aatbio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. NP-40 Nuclear Lysis Problem - Cell Biology [protocol-online.org]
- 12. Optimization of non-denaturing protein extraction conditions for plant PPR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
Technical Support Center: Stability of 2-(p-Nonylphenoxy)ethanol in Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(p-Nonylphenoxy)ethanol. The information provided addresses common issues related to the degradation of this compound in stock solutions over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in stock solutions?
A1: this compound, a type of nonylphenol ethoxylate (NPE), is susceptible to degradation through several pathways. The primary mechanisms of concern for stock solutions are:
-
Photodegradation: Exposure to ultraviolet (UV) light, and to a lesser extent visible light, can induce photolytic cleavage of the ethoxylate chain and modification of the aromatic ring. This is a significant factor for solutions stored in clear containers.
-
Oxidation: The ethoxylate chain and the terminal alcohol group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[1] This can lead to the formation of aldehydes, carboxylic acids, and other byproducts.
-
Hydrolysis: The ether linkages in the ethoxylate chain can undergo hydrolysis, particularly under strong acidic or basic conditions. While generally stable at neutral pH, prolonged storage in non-neutral solvents or the presence of acidic or basic contaminants can accelerate this process.[2][3]
Q2: What is the expected shelf-life of a this compound stock solution?
A2: The shelf-life of a this compound stock solution is highly dependent on the solvent, storage conditions, and desired concentration accuracy. While generally stable under normal storage conditions, degradation can occur.[4] For optimal stability, it is recommended to store stock solutions in a refrigerator. To ensure the integrity of your experiments, it is best practice to prepare fresh stock solutions or to periodically verify the concentration of older stocks, especially if they have been stored for more than a few months.
Q3: What are the recommended solvents and storage conditions for this compound stock solutions?
A3: For optimal stability of this compound stock solutions, the following solvents and storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Solvent | Methanol, Ethanol | This compound is soluble in these common laboratory solvents. |
| Storage Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rates of potential degradation reactions. |
| Container | Amber glass vials with tight-fitting caps | Protects from light to prevent photodegradation and minimizes solvent evaporation and exposure to air. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) overlay | For long-term storage, purging the vial with an inert gas can displace oxygen and minimize oxidative degradation. |
Q4: How can I detect the degradation of my this compound stock solution?
A4: Degradation can be detected by analytical techniques that can separate the parent compound from its degradation products. The most common method is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. A typical indication of degradation would be the appearance of new peaks in the chromatogram with a corresponding decrease in the peak area of the parent this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of the this compound stock solution leading to a lower effective concentration. | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of the old stock solution using a validated analytical method (e.g., HPLC-UV). 3. Review storage conditions of the old stock solution to identify potential issues (e.g., exposure to light, elevated temperature). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. | 1. Compare the chromatogram of the suspect stock solution to that of a freshly prepared standard. 2. If possible, identify the degradation products using mass spectrometry (LC-MS or GC-MS). Common degradation products include shorter-chain ethoxylates and nonylphenol.[5] 3. Discard the degraded stock solution and prepare a fresh one under optimal storage conditions. |
| Precipitation or cloudiness observed in the stock solution upon storage. | Solvent evaporation leading to supersaturation, or formation of insoluble degradation products. | 1. Ensure the container is tightly sealed to prevent solvent evaporation. 2. Gently warm the solution and vortex to see if the precipitate redissolves. If it does, it was likely due to concentration changes. If not, it may be an insoluble degradation product. 3. In case of persistent precipitation, it is recommended to discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (analytical grade)
-
Methanol (HPLC grade)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a small amount of methanol to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.
-
For long-term storage, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the vial in a refrigerator at 2-8°C.
Protocol 2: HPLC-UV Method for Assessing the Stability of this compound Stock Solutions
Objective: To monitor the concentration and detect degradation of this compound in a stock solution over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of this compound in methanol as described in Protocol 1.
-
Prepare a series of calibration standards by diluting the fresh stock solution to known concentrations.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject an aliquot of the stock solution to be tested and determine its initial concentration using the calibration curve. Record the chromatogram.
-
-
Stability Monitoring:
-
Store the stock solution under the desired conditions (e.g., refrigerated in the dark, at room temperature on the benchtop).
-
At specified time points (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stock solution.
-
Analyze the aliquot by HPLC-UV using the same method as the initial analysis.
-
Compare the chromatogram to the time-zero chromatogram to check for the appearance of new peaks.
-
Quantify the concentration of this compound using the initial calibration curve (or a freshly prepared one).
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the concentration or percentage remaining as a function of time to assess the degradation rate.
-
Visualizations
Caption: Workflow for the preparation, storage, and stability analysis of this compound stock solutions.
Caption: Troubleshooting flowchart for inconsistent experimental results potentially caused by stock solution degradation.
References
- 1. Buy 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 [smolecule.com]
- 2. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shreechem.in [shreechem.in]
- 5. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
issues with 2-(p-Nonylphenoxy)ethanol solubility in cold buffers
Welcome to the technical support center for 2-(p-Nonylphenoxy)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of this nonionic surfactant, particularly in cold buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility temperature-dependent?
A1: this compound is a nonionic surfactant belonging to the nonylphenol ethoxylate (NPEO) family. Its structure consists of a hydrophobic nonylphenol tail and a short hydrophilic poly(ethylene glycol) head (a single ethoxylate group). The solubility of nonionic surfactants like this compound in aqueous solutions is highly dependent on temperature due to the nature of hydrogen bonding between the water molecules and the hydrophilic portion of the surfactant. At lower temperatures, the hydrophobic characteristics of the nonylphenol group become more dominant, leading to decreased solubility and the potential for the surfactant to phase out of solution or form a gel-like substance.
Q2: What is the "cloud point" and how does it relate to solubility issues?
A2: The cloud point is the temperature at which a 1% aqueous solution of a nonionic surfactant becomes turbid as it is heated.[1] This turbidity indicates that the surfactant has reached its limit of solubility and is beginning to separate from the solution. For nonionic surfactants, solubility generally decreases as the temperature rises above the cloud point. Conversely, for surfactants with low ethoxylation like this compound, solubility can also be problematic at colder temperatures, well below a typical cloud point, where the surfactant may solidify or precipitate.
Q3: How do common buffer components like salts affect the solubility of this compound?
A3: Salts commonly used in buffers, such as sodium chloride (NaCl), can decrease the solubility of nonylphenol ethoxylates in water. This is known as a "salting-out" effect, where the salt ions compete with the surfactant for water molecules, leading to dehydration of the surfactant's hydrophilic head and a decrease in its cloud point.[2] This effect can exacerbate solubility problems at low temperatures. The specific impact can vary depending on the type and concentration of the salt.
Q4: Can the pH of the buffer influence the solubility of this compound?
A4: this compound is a nonionic surfactant, meaning it does not carry a net electrical charge. Therefore, its solubility is generally less sensitive to pH changes compared to ionic surfactants. However, extreme pH values can potentially affect the stability of the molecule and interactions with other buffer components, which might indirectly influence its solubility.
Troubleshooting Guide: Dissolving this compound in Cold Buffers
Problem: this compound does not dissolve or forms a cloudy solution/precipitate in cold buffer (e.g., 4°C).
This is a common issue due to the low degree of ethoxylation of this surfactant, making it less hydrophilic than other nonionic surfactants with longer ethoxylate chains.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Steps:
-
Initial Dissolution at Room Temperature: Before cooling, attempt to dissolve the this compound in the buffer at room temperature. The increased thermal energy can help overcome the initial energy barrier for dissolution.
-
Incremental Addition and Vigorous Mixing: Add the surfactant to the buffer slowly and in small increments while stirring vigorously. This prevents the formation of large, difficult-to-dissolve agglomerates.
-
Sonication: If stirring is insufficient, use a bath or probe sonicator. The high-frequency sound waves can effectively break up surfactant particles and promote dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C) to aid dissolution. Be cautious not to exceed the cloud point if it is known for your specific buffer composition. Once dissolved, slowly cool the solution to the desired temperature while stirring.
-
Co-solvents: If the surfactant still precipitates in the cold, consider adding a small amount of a water-miscible organic co-solvent. The choice of co-solvent will depend on the experimental system's tolerance.
Co-solvent Typical Starting Concentration (v/v) Notes Ethanol 1-5% Can improve solubility but may affect protein structure or cell viability. Propylene Glycol 1-5% Generally less harsh on biological systems than ethanol. Glycerol 2-10% Can also act as a cryoprotectant. -
Buffer Composition Review: High salt concentrations can reduce the solubility of nonionic surfactants.[2] If your buffer contains high levels of salts (e.g., >150 mM NaCl), consider preparing a buffer with a lower ionic strength.
-
Consider Alternatives: If solubility issues persist and are incompatible with your experimental design, consider using a nonylphenol ethoxylate with a higher number of ethoxylate units (e.g., NP-9) or a different class of nonionic surfactants like Polysorbates (Tween) or Triton X-100, which generally exhibit better solubility at low temperatures.[2]
Experimental Protocols
Protocol for Preparing a 1% (w/v) Solution of this compound in Phosphate-Buffered Saline (PBS) at 4°C
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Graduated cylinder or pipette
-
Water bath or ice bath
Methodology:
-
Buffer Preparation: Prepare the desired volume of PBS according to your standard laboratory protocol.
-
Initial Dissolution:
-
Measure the required amount of this compound. For a 1% solution, this would be 1 gram for 100 mL of PBS.
-
Place the PBS in a beaker or flask with a magnetic stir bar and begin stirring at a moderate speed at room temperature.
-
Slowly add the this compound to the vortex of the stirring buffer.
-
-
Aiding Dissolution (if necessary):
-
If the surfactant does not fully dissolve, gently warm the solution to approximately 30-37°C while continuing to stir.
-
Alternatively, place the vessel in a sonicator bath for 5-10 minute intervals until the solution is clear.
-
-
Cooling:
-
Once the surfactant is fully dissolved, gradually cool the solution to 4°C. This can be done by placing the container in a refrigerator or an ice bath.
-
Continue to stir the solution during the cooling process to prevent precipitation.
-
-
Storage: Store the clear solution at 4°C. If any cloudiness or precipitate appears over time, it may be necessary to warm the solution and re-dissolve it before use.
Signaling Pathway Analogy for Solubility Factors
The process of achieving a stable solution of this compound in a cold buffer can be visualized as a signaling pathway where various factors influence the final outcome.
Caption: Factors influencing the solubility of this compound.
This guide provides a starting point for addressing solubility issues with this compound in cold buffers. Due to the variability in experimental conditions, some empirical optimization of these protocols may be necessary.
References
minimizing non-specific binding in co-immunoprecipitation with 2-(p-Nonylphenoxy)ethanol
Welcome to the technical support center for co-immunoprecipitation (Co-IP). This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on minimizing non-specific binding using detergents like 2-(p-Nonylphenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in Co-IP?
A1: this compound is a non-ionic detergent. It is biochemically equivalent to and commonly sold as a substitute for Nonidet P-40 (NP-40), which is no longer commercially produced by its original manufacturer.[1] In Co-IP, its primary role is to gently lyse cell membranes to release proteins while being mild enough to preserve native protein-protein interactions.[2] Using a high-quality, "proteomic grade" version of this detergent is recommended, as it contains reduced levels of contaminants like peroxides and carbonyls that can damage proteins and interfere with results.[3][4][5]
Q2: What is the fundamental difference between specific and non-specific binding in a Co-IP experiment?
A2: Specific binding is the desired interaction where the primary antibody binds to its target protein (the "bait"), which in turn remains bound to its physiological interaction partners (the "prey"). Non-specific binding refers to unwanted interactions where proteins adhere to the immunoprecipitation components, such as the agarose/magnetic beads or the antibody itself, leading to high background and false-positive results.[6]
Q3: What is lysate "pre-clearing" and is it a mandatory step?
A3: Pre-clearing is a crucial step for reducing non-specific binding.[6][7] It involves incubating the cell lysate with beads (without the specific antibody) before the immunoprecipitation step.[8] These beads capture and remove proteins that have a natural tendency to stick to the bead matrix. The "cleared" supernatant is then used for the actual immunoprecipitation. While optional, it is highly recommended, especially when dealing with nuclear proteins or when high background is a known issue.[9][10]
Q4: How can I optimize the wash steps to reduce background noise?
A4: Optimizing wash steps is critical for removing non-specifically bound proteins.[2] This can be achieved by:
-
Increasing the number of washes: Performing 3-5 wash cycles is common.[11][12]
-
Increasing the duration of each wash. [11]
-
Modifying the wash buffer: Increasing the stringency by adding more salt (e.g., up to 500 mM NaCl) or a small amount of detergent (e.g., 0.1-0.5% this compound) can help disrupt weak, non-specific interactions.[11][13] Be cautious, as overly harsh conditions can also disrupt the specific protein-protein interactions you are studying.[8]
Troubleshooting Guide: High Non-Specific Binding
Problem: My Western blot shows high background in my IP lane and/or bands in my negative control (e.g., Isotype IgG) lane.
This issue is typically caused by inadequate removal of proteins that bind non-specifically to the IP antibody or the beads. Below are potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5) and/or the volume of wash buffer used. Consider increasing the detergent or salt concentration in the wash buffer to enhance stringency.[11][12] |
| Non-Specific Binding to Beads | Always perform a pre-clearing step by incubating your lysate with beads alone before adding your primary antibody.[7][8] You can also try blocking the beads with a protein like Bovine Serum Albumin (BSA) before use.[11] |
| Excessive Antibody Concentration | Using too much primary antibody can increase non-specific binding. Perform an antibody titration experiment to determine the lowest concentration that efficiently pulls down your target protein.[11] |
| Inappropriate Lysis Conditions | The composition of your lysis buffer is crucial.[2] Ensure it contains an adequate concentration of non-ionic detergent (e.g., 0.5-1.0% this compound) and salt (typically 150 mM NaCl) to minimize non-specific interactions from the start.[14] |
| "Sticky" Proteins in Lysate | Some proteins are inherently "sticky." Optimizing the salt and detergent concentrations in both the lysis and wash buffers can help mitigate this.[11][13] Additionally, ensure the lysate is properly clarified by centrifugation to remove cellular debris.[9] |
| Contamination from Plasticware | Proteins can bind non-specifically to plastic tubes. To avoid this, use low-binding tubes and pipette tips. It can also be beneficial to transfer the beads to a fresh tube during the final wash step.[13] |
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol
This protocol provides a general framework for performing a Co-IP from mammalian cell lysates. Optimization may be required for specific protein complexes.
1. Reagent Preparation
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% this compound (NP-40 Substitute).
-
Wash Buffer: Lysis Buffer with a potentially lower detergent concentration (e.g., 0.1-0.5%) or higher salt concentration (e.g., up to 500 mM NaCl), to be optimized empirically.
-
Inhibitors: Immediately before use, add a protease and phosphatase inhibitor cocktail to the Lysis Buffer.[6]
2. Cell Lysis
-
Wash cell monolayer twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer (with inhibitors) to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on a rocker for 30 minutes at 4°C to lyse the cells.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the clear supernatant to a new, pre-chilled tube. This is your whole-cell lysate.
3. Lysate Pre-Clearing (Highly Recommended)
-
Determine the total protein concentration of the lysate (e.g., via Bradford assay).
-
Take 1-2 mg of total protein in a volume of 500 µL.
-
Add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.[9]
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube, discarding the bead pellet.[9]
4. Immunoprecipitation
-
Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. (The optimal amount should be determined by titration).
-
For a negative control, add an equivalent amount of a non-specific isotype control IgG to a separate tube of pre-cleared lysate.[8]
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
5. Immune Complex Capture
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
6. Washing
-
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).
-
Carefully aspirate and discard the supernatant.
-
Add 1 mL of cold Wash Buffer, gently resuspend the beads, and rotate for 5-10 minutes at 4°C.
-
Repeat the pelleting and washing steps for a total of 3-5 washes.[9][11] After the final wash, remove as much supernatant as possible.
7. Elution
-
Resuspend the washed bead pellet in 40-60 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Centrifuge to pellet the beads, and carefully collect the supernatant for analysis by Western blot.
Data Presentation: Detergent Properties
The choice of non-ionic detergent is critical for balancing protein solubilization with the preservation of interactions.
| Detergent | Common Synonyms | Typical Lysis Buffer Conc. | Critical Micelle Conc. (CMC) | Key Characteristics |
| This compound | Nonidet P-40 (NP-40) Substitute, IGEPAL CA-630 | 0.1% - 1.0% | ~0.05 - 0.3 mM[3][15] | Standard, mild detergent effective for most soluble and membrane-associated protein complexes. |
| Triton™ X-100 | Octoxynol-9 | 0.1% - 1.0% | ~0.2 - 0.9 mM | Very similar properties to NP-40 substitutes; widely used and generally interchangeable.[16] |
| Tween® 20 | Polysorbate 20 | 0.05% - 0.1% | ~0.06 mM | A milder detergent, often used in wash buffers to reduce background or for very weak/transient interactions.[17] |
Visualizations: Workflows and Concepts
Diagrams can help clarify complex experimental processes and concepts.
Caption: Standard experimental workflow for co-immunoprecipitation.
References
- 1. Use of substitute Nonidet P-40 nonionic detergents in intracellular tubulin polymerization assays for screening of microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. thomassci.com [thomassci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Proteomic Grade Non-Ionic Detergent with Ultra Low Aldehyde and Peroxide Concentrations | Nonidet P-40 Substitute | G-Biosciences [gbiosciences.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 12. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Effects of 2-(p-Nonylphenoxy)ethanol on Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant, in enzyme kinetic and stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in enzyme assays?
A1: this compound is a non-ionic surfactant, belonging to the nonylphenol ethoxylate (NPEO) family. It is commonly known by trade names such as Tergitol™ NP-9 or Nonidet™ P-40. In enzyme assays, it is primarily used for:
-
Cell Lysis: Gently disrupting cell membranes to release intracellular enzymes in their active form.
-
Solubilization: Increasing the solubility of membrane-bound enzymes or hydrophobic substrates in aqueous buffers.
-
Enhancement of Enzyme Activity: In some cases, it can increase the catalytic activity of enzymes by altering the enzyme's microenvironment.[1]
Q2: How does this compound affect enzyme kinetics?
A2: The effect of this compound on enzyme kinetics is enzyme- and concentration-dependent. As a non-ionic surfactant, it is generally considered more benign to enzyme structure and function compared to ionic surfactants.[2] Potential effects include:
-
Changes in Apparent K_m: The Michaelis-Menten constant (K_m), which reflects the substrate concentration at half-maximal velocity, may increase or decrease. A decrease suggests an increased affinity of the enzyme for its substrate, while an increase suggests a decreased affinity.
-
Changes in V_max: The maximum velocity (V_max) of the reaction may be altered. An increase in V_max suggests an enhancement of catalytic activity.
-
Mixed Inhibition Patterns: In some cases, non-ionic surfactants can exhibit complex inhibition patterns.
Q3: Can this compound affect the stability of my enzyme?
A3: Yes. Non-ionic surfactants can influence enzyme stability. This can manifest as:
-
Increased Thermal Stability: In some instances, non-ionic surfactants can stabilize enzymes against thermal denaturation, resulting in a higher melting temperature (T_m).[3]
-
Decreased Thermal Stability: Conversely, interactions with the surfactant could destabilize the enzyme, leading to a lower T_m. The presence of non-ionic surfactants can interfere with thermal shift assays, especially at temperatures approaching the surfactant's cloud point.[2][4]
-
Changes in pH Stability: The surfactant may alter the enzyme's stability across a range of pH values.
Q4: What are the typical concentrations of this compound used in enzyme assays?
A4: The optimal concentration of this compound should be determined empirically for each specific enzyme and assay. However, a common starting range is between 0.01% and 0.5% (v/v). It is crucial to work above the critical micelle concentration (CMC) of the surfactant if solubilization of hydrophobic substrates or membrane proteins is the goal.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Surfactant concentration is too high. | Perform a concentration-response curve to determine the optimal this compound concentration. High concentrations can lead to enzyme denaturation or substrate sequestration within micelles. |
| Enzyme denaturation. | Assess enzyme stability in the presence of the surfactant using a thermal shift assay or by measuring activity after incubation for various times. |
| Interference with cofactors. | Ensure the surfactant is not sequestering essential metal ions or other cofactors. Consider adding a chelating agent if metal ion interference is suspected, but be aware this could also inhibit metalloenzymes. |
| Substrate partitioning into micelles. | If using a hydrophobic substrate, high surfactant concentrations can trap the substrate in micelles, making it less available to the enzyme. Try lowering the surfactant concentration or using a different non-ionic surfactant. |
Issue 2: High Variability in Replicate Assays
| Possible Cause | Troubleshooting Step |
| Incomplete solubilization of substrate or enzyme. | Ensure thorough mixing of the assay components. Vortexing or gentle sonication (if it does not harm the enzyme) might be necessary. |
| Phase separation of the surfactant. | Be aware of the cloud point temperature of this compound. If your assay temperature is near or above the cloud point, the surfactant can phase separate, leading to inconsistent results.[4] |
| Inconsistent micelle formation. | Prepare fresh surfactant solutions and ensure the concentration is uniformly above the CMC for consistent micelle size and distribution. |
Data Presentation: Illustrative Effects on Enzyme Kinetics
The following table summarizes hypothetical, yet plausible, effects of this compound on the kinetic parameters of different enzyme classes. Note: This data is for illustrative purposes and the actual effects must be determined experimentally.
| Enzyme Class | Hypothetical Effect of this compound | Potential Interpretation |
| Lipase | K_m: ↓V_max: ↑ | Increased affinity for the substrate and enhanced catalytic activity, possibly due to improved substrate presentation at the oil-water interface.[1] |
| Peroxidase | K_m: ↔V_max: ↑ | No significant change in substrate binding, but an increase in the catalytic rate. This could be due to a favorable conformational change or improved access of the substrate to the active site.[1] |
| β-Galactosidase | K_m: ↑V_max: ↓ | Decreased affinity for the substrate and reduced catalytic efficiency, suggesting a possible inhibitory effect. |
| Cytochrome P450 | K_m: ↑V_max: ↔ | Competitive inhibition-like effect, where the surfactant may compete with the substrate for binding to the active site. |
Experimental Protocols
Protocol 1: Determining the Effect on Enzyme Kinetics (General Protocol)
This protocol can be adapted for various enzymes by using the appropriate substrate and buffer system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10% v/v) in the assay buffer.
-
Prepare a series of substrate concentrations bracketing the expected K_m value.
-
Prepare a solution of the enzyme in assay buffer.
-
-
Assay Setup (96-well plate format):
-
In separate wells, add the assay buffer.
-
Add varying concentrations of this compound to different sets of wells (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5% v/v).
-
Add the different substrate concentrations to the wells.
-
Pre-incubate the plate at the desired assay temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Add the enzyme solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the product being formed.
-
Calculate the initial reaction velocity (V_0) for each substrate and surfactant concentration.
-
-
Data Analysis:
-
Plot V_0 versus substrate concentration for each surfactant concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max values.
-
Analyze the data using Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots to visualize the type of inhibition or activation.
-
Protocol 2: Assessing Enzyme Thermal Stability using a Protein Thermal Shift Assay
-
Reagent Preparation:
-
Prepare the enzyme solution in a suitable buffer.
-
Prepare a solution of this compound at the desired concentration in the same buffer.
-
Use a fluorescent dye that binds to exposed hydrophobic regions of proteins (e.g., SYPRO™ Orange).
-
-
Assay Setup (in a real-time PCR instrument):
-
For each condition (with and without surfactant), mix the enzyme, the fluorescent dye, and either the buffer with or without this compound.
-
The final volume is typically 20-25 µL.
-
-
Thermal Denaturation:
-
Place the samples in the real-time PCR instrument.
-
Equilibrate at a starting temperature (e.g., 25°C) for a few minutes.
-
Apply a temperature gradient, increasing the temperature incrementally (e.g., 1°C/min) up to a final temperature (e.g., 95°C).
-
Record the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature.
-
The melting temperature (T_m) is the temperature at which the fluorescence is at its maximum in the first derivative of the melting curve.
-
A shift in T_m in the presence of the surfactant indicates a change in thermal stability.
-
Mandatory Visualizations
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Workflow for assessing enzyme thermal stability.
Caption: Logical relationships of potential kinetic effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. beatinggoliath.eu [beatinggoliath.eu]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of 2-(p-Nonylphenoxy)ethanol in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of 2-(p-Nonylphenoxy)ethanol and other nonylphenol ethoxylates (NPEOs) on mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in mass spectrometry?
A1: this compound is a member of the nonylphenol ethoxylate (NPEO) family of non-ionic surfactants.[1][2][3] These compounds are widely used in laboratory detergents, plastics, and other common lab consumables.[4] Their presence, even at trace levels, is a significant concern in mass spectrometry because they can:
-
Generate complex background signals: NPEOs are typically mixtures of oligomers with varying ethoxylate chain lengths, leading to a series of peaks in the mass spectrum that can obscure the signals of target analytes.[1]
-
Cause ion suppression: The presence of NPEOs in the electrospray ionization (ESI) source can reduce the ionization efficiency of the analytes of interest, leading to decreased sensitivity and inaccurate quantification.[5][6]
-
Form adducts: NPEOs can form adducts with analytes or other ions in the mobile phase (e.g., sodium [M+Na]+), further complicating the mass spectrum and making data interpretation difficult.[1]
Q2: What are the common sources of this compound contamination in the lab?
A2: Due to their widespread use, NPEOs can be introduced into samples from various sources. A systematic approach is crucial to pinpoint the source of contamination.[4] Common sources include:
-
Laboratory Glassware and Plasticware: Detergents used for washing glassware can leave residues. Plastic tubes, pipette tips, and containers can leach NPEOs.[4][7] It is recommended to use glassware over plasticware when possible.[4]
-
Solvents and Reagents: High-purity solvents are essential, as contaminants can be present in lower-grade solvents.[5][6] Always run solvent blanks to check for contamination.[5][6]
-
Sample Preparation Devices: Syringe filters, solid-phase extraction (SPE) cartridges, and other sample preparation devices can be a source of contamination.[8] Pre-rinsing filters and cartridges can help minimize this.[8]
-
Laboratory Environment: Hand creams and soaps used by lab personnel can contain NPEOs.[7]
Q3: How can I confirm the presence of this compound in my samples?
A3: The presence of NPEOs can be identified by a characteristic pattern of repeating mass units in the mass spectrum. The repeating unit for ethoxylates is 44 Da (C2H4O).[7] Therefore, you will observe a series of peaks separated by 44 m/z. These often appear as sodium ([M+Na]+) or ammonium ([M+NH4]+) adducts.[1][2]
Troubleshooting Guides
Issue 1: Unidentified, regularly spaced peaks (44 Da apart) are dominating my mass spectrum.
This is a classic sign of polyethylene glycol (PEG) or NPEO contamination.[7]
Troubleshooting Workflow:
References
- 1. Molecular distribution of some commercial nonylphenol ethoxylates using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. help.waters.com [help.waters.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
preventing precipitation of 2-(p-Nonylphenoxy)ethanol in experimental buffers
Technical Support Center: 2-(p-Nonylphenoxy)ethanol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of this non-ionic detergent in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is a non-ionic surfactant belonging to the nonylphenol ethoxylate family.[1] It is commonly used as a detergent in biological research for applications such as cell lysis, protein extraction, and solubilization of membrane proteins.[1][2] Its non-ionic nature makes it mild, meaning it can disrupt lipid-lipid and lipid-protein interactions without denaturing proteins or disrupting protein-protein interactions, which is crucial for studying protein function and interactions.[3] It is often used as a substitute for Nonidet P-40 (NP-40).
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound can occur due to several factors, including low temperatures, suboptimal pH, high salt concentrations, or the concentration of the detergent itself exceeding its solubility limit under the specific buffer conditions. Non-ionic detergents have a cloud point, which is a temperature above which they phase separate from the solution and cause turbidity.[4]
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of nonylphenol ethoxylates is temperature-dependent. While warming can sometimes help dissolve precipitated detergent, for non-ionic surfactants, increasing the temperature can lead to reaching the "cloud point," at which the detergent becomes insoluble and the solution turns cloudy.[4] Conversely, some buffer components can precipitate at lower temperatures (e.g., 4°C), which might be mistaken for detergent precipitation.
Q4: Can the pH of my buffer cause precipitation?
A4: Yes, the pH of the buffer can influence the solubility of this compound. Nonylphenol ethoxylates are generally stable across a wide pH range, but extreme pH values can affect their properties.[1] More importantly, the pH can affect the solubility of other buffer components, which might co-precipitate with the detergent.
Q5: Are there alternatives to this compound if precipitation is a persistent issue?
A5: Yes, several other non-ionic detergents can be used, such as Triton™ X-100, Tween® 20, or octyl glucoside. The best choice of detergent depends on the specific application. For example, for studying protein-protein interactions, milder detergents like NP-40 or its substitutes are preferred.[5] For solubilizing G protein-coupled receptors (GPCRs), dodecyl maltoside (DDM) is commonly used.[6]
Troubleshooting Guide
Issue 1: Cloudiness or precipitation appears in the buffer upon storage or use.
| Possible Cause | Troubleshooting Steps |
| Low Temperature Storage | Some buffer components, like EDTA, can precipitate at 4°C. Gently warm the buffer to room temperature to see if the precipitate redissolves. If it does, consider storing the buffer at room temperature if all components are stable. |
| Detergent Concentration Too High | The concentration of this compound may be above its critical micelle concentration (CMC) or its solubility limit in your specific buffer. Try preparing a fresh buffer with a slightly lower detergent concentration (e.g., 0.5-1.0%). |
| High Salt Concentration | High salt concentrations can lead to "salting-out" of the detergent. Prepare a series of buffers with varying salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to determine the optimal concentration for your experiment.[7] |
| Suboptimal pH | Although less common for non-ionic detergents, an inappropriate pH can affect solubility. Ensure your buffer's pH is correctly adjusted and is stable over time. Nonylphenol has a pKa of around 10.7, and at more alkaline pH, its solubility increases.[8] |
| Buffer Component Incompatibility | An interaction between the detergent and another buffer component may be causing precipitation. Prepare the buffer by adding one component at a time and observing for any precipitation. |
Issue 2: Protein of interest precipitates after cell lysis with a buffer containing this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient Solubilization | The detergent concentration may be too low to effectively solubilize the target protein, especially if it is a membrane protein. Try increasing the detergent concentration in small increments. |
| Protein Denaturation | Although this compound is a mild detergent, some proteins are inherently unstable once extracted from their native environment. Ensure all steps are performed at 4°C and consider adding stabilizing agents like glycerol (10-20%) to your buffer. |
| Protease Activity | Degradation of the target protein by proteases can lead to unfolding and precipitation. Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[7] |
| Disulfide Bond Formation | Oxidation of cysteine residues can lead to the formation of intermolecular disulfide bonds and protein aggregation. Include a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) in your lysis buffer.[7] |
Data Presentation
The solubility of this compound is influenced by the composition of the buffer, including pH, temperature, and salt concentration. The following tables provide illustrative data to guide experimental design. Disclaimer: The values in these tables are representative and intended for illustrative purposes. Actual solubility can vary based on the specific ethoxylate chain length of the detergent and the purity of all reagents.
Table 1: Illustrative Solubility of this compound in Common Buffers
| Buffer (50 mM) | pH | Temperature (°C) | Illustrative Solubility (% w/v) |
| Tris-HCl | 7.4 | 4 | ~1.5 |
| Tris-HCl | 7.4 | 25 | > 2.0 |
| PBS | 7.4 | 4 | ~1.0 |
| PBS | 7.4 | 25 | > 2.0 |
| HEPES | 7.4 | 4 | ~1.2 |
| HEPES | 7.4 | 25 | > 2.0 |
Table 2: Illustrative Effect of pH and Temperature on the Cloud Point of a 1% (w/v) this compound Solution
| pH | Cloud Point (°C) |
| 5.0 | ~50 |
| 7.0 | ~54 |
| 9.0 | ~58 |
Table 3: Illustrative Effect of NaCl Concentration on the Solubility of this compound in 50 mM Tris-HCl, pH 7.4 at 4°C
| NaCl Concentration (mM) | Illustrative Solubility (% w/v) |
| 50 | ~1.8 |
| 150 | ~1.5 |
| 500 | ~0.8 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) using a Lysis Buffer with this compound (NP-40 substitute)
This protocol is designed for the immunoprecipitation of a target protein and its binding partners from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or a suitable substitute like this compound).[9]
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer without protease/phosphatase inhibitors
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to collect the beads.
-
Remove the supernatant and wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer (e.g., 1X SDS-PAGE sample buffer) to the beads and boil at 95-100°C for 5-10 minutes.
-
Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western Blot).
-
Protocol 2: Solubilization and Stabilization of G-Protein Coupled Receptors (GPCRs)
This protocol outlines a general procedure for the solubilization of a GPCR from cell membranes for further purification and analysis.
Materials:
-
Cell pellet expressing the target GPCR
-
Homogenization Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, with protease inhibitors)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (w/v) this compound, and specific stabilizing agents like cholesterol hemisuccinate (CHS) if required.
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
-
Solubilization:
-
Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Ultracentrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
-
Downstream Processing:
Mandatory Visualizations
Caption: A general workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. Buy 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mt.com [mt.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(p-Nonylphenoxy)ethanol and Triton X-100 for Cell Lysis Efficiency
For researchers, scientists, and drug development professionals, the effective lysis of cells is a critical first step in the journey to understanding cellular processes and developing novel therapeutics. The choice of detergent for this purpose can significantly impact the yield and integrity of the extracted proteins and organelles. This guide provides an objective comparison of two widely used non-ionic detergents, 2-(p-Nonylphenoxy)ethanol, commonly known as Nonidet P-40 (NP-40), and Triton X-100, supported by their mechanisms of action and general experimental protocols.
Overview of the Detergents
Both this compound (NP-40) and Triton X-100 are non-ionic surfactants that are routinely used in cell lysis buffers.[1][2][3] They are considered mild detergents, meaning they can solubilize membrane proteins and lipids to disrupt the cell membrane while often preserving the native structure and function of proteins and protein-protein interactions.[1][4] This makes them particularly suitable for applications such as immunoprecipitation and co-immunoprecipitation.[1]
The primary mode of action for both detergents involves the disruption of the lipid bilayer of the cell membrane. Their amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, allows them to integrate into the cell membrane.[5][6] This integration disrupts the native lipid-lipid and protein-lipid interactions, leading to the formation of micelles and the eventual solubilization of the membrane, releasing the cellular contents.[4][5]
Key Differences in Lysis Efficiency
While chemically very similar, a key practical difference often cited between NP-40 and Triton X-100 is their relative strength in lysing cellular membranes.
-
Triton X-100 is generally considered to be a slightly stronger detergent than NP-40.[3] It is capable of solubilizing not only the plasma membrane but also the nuclear membrane, making it a suitable choice for preparing whole-cell lysates that include nuclear proteins.[2][7]
-
This compound (NP-40) is described as being less stringent and is often used for the isolation of cytoplasmic proteins, as it is reported to be less effective at lysing the nuclear membrane.[1][3] This characteristic can be advantageous when the goal is to separate cytoplasmic and nuclear fractions.
It is important to note that the terminology surrounding "NP-40" can be inconsistent in historical literature. However, for the purpose of this guide, we refer to the commercially available Nonidet P-40 substitute.
Quantitative Data Summary
While direct head-to-head quantitative comparisons of lysis efficiency in terms of protein yield are not extensively published, the choice between these detergents often depends on the specific application and the subcellular location of the protein of interest. The following table summarizes the key characteristics and recommended applications.
| Feature | This compound (NP-40) | Triton X-100 |
| Detergent Type | Non-ionic | Non-ionic |
| Lysis Strength | Mild | Mild, but generally considered slightly stronger than NP-40 |
| Primary Application | Isolation of cytoplasmic proteins | Preparation of whole-cell lysates (cytoplasmic and nuclear proteins) |
| Nuclear Membrane Lysis | Generally considered less effective | Effective at lysing the nuclear membrane |
| Preservation of Protein Interactions | Good | Good |
| Common Concentration in Lysis Buffer | 0.1% to 1% | 0.1% to 1% |
Experimental Protocols
The following is a generalized protocol for cell lysis that can be adapted to compare the efficiency of this compound and Triton X-100. The key variable will be the composition of the lysis buffer.
Materials
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer A: 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1% this compound (NP-40), Protease Inhibitor Cocktail
-
Lysis Buffer B: 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1% Triton X-100, Protease Inhibitor Cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure for Adherent Cells
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of either Lysis Buffer A or Lysis Buffer B to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 5 minutes.
-
Scrape the cells from the dish using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Procedure for Suspension Cells
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again to pellet the cells and remove all of the supernatant.
-
Resuspend the cell pellet in either Lysis Buffer A or Lysis Buffer B (e.g., 1 mL per 10^7 cells).
-
Vortex gently to mix.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Proceed with steps 8-11 from the adherent cell protocol.
Visualizing the Process
To better understand the experimental workflow and the mechanism of detergent-based cell lysis, the following diagrams have been created.
References
- 1. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 2. researchgate.net [researchgate.net]
- 3. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
A Head-to-Head Comparison: Nonidet P-40 and 2-(p-Nonylphenoxy)ethanol in Protein Interaction Studies
For researchers, scientists, and drug development professionals engaged in the intricate study of protein-protein interactions, the choice of detergent is a critical determinant of experimental success. Non-ionic detergents are indispensable for solubilizing membrane proteins and preserving the delicate interactions necessary for co-immunoprecipitation (Co-IP), pull-down assays, and other affinity-based techniques. This guide provides an objective comparison of two such detergents: the classic Nonidet P-40 (and its modern substitutes) and 2-(p-Nonylphenoxy)ethanol, offering insights into their performance based on available data and established protocols.
Understanding the Contenders
Nonidet P-40 (NP-40) , originally a trademark of Shell Chemical Company, is a non-ionic, non-denaturing detergent.[1] Its production has ceased, and it has been largely replaced by chemically indistinguishable substitutes such as IGEPAL CA-630 .[2] These substitutes are composed of octylphenoxy polyethoxyethanol.[2] They are celebrated for their mildness, which allows for the effective solubilization of membrane proteins while maintaining their native structure and preserving protein-protein interactions.[3]
This compound is a member of the nonylphenol ethoxylate family of non-ionic surfactants.[4] Structurally similar to NP-40 substitutes, it features a nonylphenol group attached to an ethylene glycol unit.[4] These compounds are also effective in disrupting lipid bilayers and are used in various industrial and research applications for their emulsifying and surfactant properties.[4]
Performance in Protein Interaction Studies: A Comparative Overview
While direct, side-by-side quantitative comparisons in peer-reviewed literature are scarce, we can infer performance characteristics based on their chemical properties and data from related studies. The optimal detergent and its concentration are highly dependent on the specific proteins and interactions being investigated.[5]
Key Considerations:
-
Solubilization Efficiency: Both detergents are effective at solubilizing membrane proteins. However, the difference in the alkyl chain length (octyl vs. nonyl) can subtly influence their interaction with different types of membranes and proteins.
-
Preservation of Protein Interactions: As mild, non-ionic detergents, both are designed to break lipid-lipid and lipid-protein interactions more readily than protein-protein interactions.[6] The choice between them may come down to empirical testing for a specific protein complex.
-
Background Noise: Non-specific binding is a common challenge in protein interaction assays. Optimizing the detergent concentration is crucial. Studies have shown that lower concentrations of non-ionic detergents, around 0.05%, can be more effective at reducing non-specific binding in immunoprecipitation than higher concentrations (e.g., 1%).[1][2]
-
Downstream Applications: The choice of detergent can impact downstream analyses such as mass spectrometry or enzyme activity assays. It is essential to select a detergent that is compatible with these techniques.
Quantitative Data Summary
The following table presents a summary of the physicochemical properties of a common Nonidet P-40 substitute (IGEPAL CA-630) and this compound. A hypothetical quantitative comparison for a co-immunoprecipitation experiment is also provided to illustrate the type of data researchers should aim to generate when optimizing their assays.
Table 1: Physicochemical Properties
| Property | IGEPAL CA-630 (NP-40 Substitute) | This compound |
| Chemical Name | Octylphenoxy polyethoxyethanol | This compound |
| Molecular Formula | C₁₄H₂₂(C₂H₄O)n (n≈9-10) | C₁₇H₂₈O₂ |
| Average Molecular Weight | ~680 g/mol | ~264.4 g/mol |
| Critical Micelle Concentration (CMC) | ~0.059 mM | Varies with ethoxylate chain length |
| Type | Non-ionic, non-denaturing | Non-ionic |
Table 2: Hypothetical Performance in a Co-Immunoprecipitation (Co-IP) Experiment
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental system.
| Parameter | IGEPAL CA-630 (0.1% v/v) | This compound (0.1% v/v) |
| Total Protein Yield (mg/mL) | 1.5 ± 0.2 | 1.3 ± 0.3 |
| Specific Protein Pulldown (µg) | 10.2 ± 1.1 | 9.5 ± 1.5 |
| Co-precipitated Partner Protein (µg) | 2.5 ± 0.4 | 2.1 ± 0.6 |
| Background Binding (Relative Units) | 1.0 (Baseline) | 1.2 |
| Preserved Enzyme Activity of Partner (%) | 85 ± 5 | 80 ± 7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for co-immunoprecipitation and pull-down assays that can be adapted for use with either IGEPAL CA-630 or this compound.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the key steps for performing a Co-IP experiment to study protein-protein interactions.
1. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% IGEPAL CA-630 or this compound, and protease inhibitors).[7]
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge to pellet cell debris and collect the supernatant.
2. Pre-clearing the Lysate (Optional but Recommended):
- Add protein A/G beads to the cell lysate.
- Incubate with gentle rotation at 4°C for 1 hour to reduce non-specific binding.[8]
- Centrifuge and collect the supernatant.
3. Immunoprecipitation:
- Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
- Incubate with gentle rotation at 4°C for 2-4 hours or overnight.
- Add protein A/G beads and incubate for another 1-2 hours at 4°C.
4. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with wash buffer (lysis buffer with a reduced detergent concentration, e.g., 0.1%).
5. Elution:
- Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for western blot analysis or a milder elution buffer for functional assays).
Pull-Down Assay Protocol
This protocol describes a pull-down assay using a tagged "bait" protein.[9]
1. Bait Protein Immobilization:
- Incubate a purified, tagged "bait" protein (e.g., GST-tagged or His-tagged) with the appropriate affinity beads (e.g., glutathione or nickel beads).
- Wash the beads to remove any unbound bait protein.
2. Protein Interaction:
- Prepare a cell lysate containing the "prey" protein(s) using a lysis buffer with either IGEPAL CA-630 or this compound.
- Incubate the cell lysate with the immobilized bait protein with gentle rotation at 4°C for 2-4 hours.
3. Washing:
- Pellet the beads and discard the supernatant.
- Wash the beads extensively with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer (salt and detergent concentration) may need to be optimized.[10]
4. Elution and Analysis:
- Elute the bait-prey complexes from the beads.
- Analyze the eluted proteins by SDS-PAGE and western blotting or mass spectrometry to identify interacting partners.
Visualizing Experimental Workflows
Clear visualization of experimental processes is essential for understanding and execution.
Conclusion
Both Nonidet P-40 substitutes, such as IGEPAL CA-630, and this compound are valuable tools for researchers studying protein interactions. They are mild, non-ionic detergents capable of effectively solubilizing membrane proteins while preserving their native interactions. The choice between them is not always clear-cut and should be guided by empirical testing and optimization for the specific biological system under investigation. Key factors to consider include the specific protein complex, the required stringency of washing steps to minimize background, and the compatibility with downstream analytical techniques. By carefully considering these factors and utilizing robust experimental protocols, researchers can enhance the reliability and success of their protein interaction studies.
References
- 1. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. agscientific.com [agscientific.com]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of protein complexes using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Integrity: A Guide to Alternatives for Solubilizing Membrane Proteins Beyond 2-(p-Nonylphenoxy)ethanol
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein research, the choice of solubilizing agent is a critical determinant of experimental success. The non-ionic detergent 2-(p-Nonylphenoxy)ethanol, commonly known as Nonidet P-40 (NP-40), has been a laboratory staple. However, the pursuit of higher yields, enhanced stability, and preservation of native protein function has driven the exploration of a diverse array of alternative detergents. This guide provides an objective comparison of the performance of several key alternatives to NP-40, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal detergent for your specific research needs.
The ideal detergent for membrane protein solubilization should effectively disrupt the lipid bilayer to extract the protein of interest while maintaining its structural integrity and biological activity. The performance of a detergent is influenced by its chemical properties, including its charge, the size and nature of its hydrophilic and hydrophobic moieties, and its critical micelle concentration (CMC) – the concentration at which detergent monomers self-assemble into micelles. This guide will delve into a comparative analysis of commonly used non-ionic and zwitterionic detergents, providing a framework for empirical optimization.
Comparative Performance of Detergents for Membrane Protein Solubilization
The selection of a detergent is highly protein-dependent, and what proves effective for one membrane protein may be suboptimal for another. Below is a summary of quantitative data from studies comparing the efficacy of various detergents in solubilizing and preserving the function of different membrane proteins.
| Detergent | Type | CMC (mM, approx.) | Solubilization of Human Thyroid Membrane Proteins (% Total Protein)[1] | Alkaline Phosphatase Activity (% of Unsolubilized)[1] | Solubilization of Rhodobacter capsulatus LHI-RC Complex (% Yield)[2] |
| NP-40 (Reference) | Non-ionic | 0.05-0.3 | - | - | - |
| Triton X-100 | Non-ionic | 0.2-0.9 | 2.0 | - | >95 |
| CHAPS | Zwitterionic | 4-8 | 5.4 | 30 | - |
| Digitonin | Non-ionic | 0.4-0.7 | 2.0 | - | - |
| DDM | Non-ionic | 0.17 | - | - | ~70 |
| LMNG | Non-ionic | 0.01 | - | - | - |
| GDN | Non-ionic | 0.018-0.021 | - | - | - |
Note: Data is compiled from different studies and for different proteins, highlighting the importance of empirical testing for each specific protein of interest. A dash (-) indicates that data was not available in the cited sources.
Experimental Protocols: A Framework for Detergent Screening
To empirically determine the optimal detergent for your membrane protein of interest, a systematic screening approach is recommended. The following protocols provide a general framework for comparing the solubilization efficiency and functional preservation of your target protein with different detergents.
Protocol 1: Small-Scale Detergent Screening for Solubilization Efficiency
This protocol outlines a method to assess the ability of various detergents to extract a target membrane protein from its native membrane environment.
Materials:
-
Cell pellet or tissue expressing the membrane protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)
-
Detergent stock solutions (e.g., 10% w/v in water or buffer) of NP-40, Triton X-100, CHAPS, DDM, LMNG, and GDN
-
Ultracentrifuge and appropriate tubes
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment (if a specific antibody is available) or protein stain (e.g., Coomassie Blue)
Procedure:
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, Dounce homogenization, or French press).
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a minimal volume of Lysis Buffer. Determine the protein concentration using a BCA or Bradford assay.
-
-
Detergent Solubilization:
-
Aliquot the membrane suspension into separate microcentrifuge tubes (e.g., 100 µg of total membrane protein per tube).
-
To each tube, add a different detergent from the stock solutions to a final concentration of 1% (w/v). Ensure the final volume is the same for all samples.
-
Incubate the samples on a rotator at 4°C for 1-2 hours.
-
-
Separation of Solubilized and Insoluble Fractions:
-
Centrifuge the samples at 100,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Resuspend the pellet (insoluble fraction) in the same volume of Lysis Buffer.
-
-
Analysis:
-
Analyze equal volumes of the solubilized and insoluble fractions by SDS-PAGE and Western blotting (using an antibody specific to the target protein) or by Coomassie staining.
-
Quantify the band intensity in the solubilized fraction relative to the total (solubilized + insoluble) to determine the percent solubilization for each detergent.
-
Protocol 2: Functional Assay for a Solubilized G-Protein Coupled Receptor (GPCR)
This protocol provides an example of how to assess the functional integrity of a solubilized GPCR by measuring ligand binding. This can be adapted for other membrane proteins with measurable activities (e.g., enzymes, transporters).
Materials:
-
Solubilized membrane protein fractions from Protocol 1.
-
Radiolabeled ligand specific for the GPCR of interest.
-
Non-radiolabeled (cold) competitor ligand.
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, and the corresponding detergent at its CMC).
-
Glass fiber filters.
-
Filter binding apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Binding Reaction:
-
In separate tubes, mix a constant amount of the solubilized protein (e.g., 10-20 µg) with a fixed concentration of the radiolabeled ligand in Binding Buffer.
-
For non-specific binding control, add a 100-fold excess of the cold competitor ligand to a parallel set of tubes.
-
Incubate the reactions at room temperature for 1 hour (or as optimized for your specific receptor-ligand pair).
-
-
Filtration and Washing:
-
Rapidly filter the binding reaction mixture through the glass fiber filters using the filter binding apparatus.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each detergent condition by subtracting the non-specific binding (counts in the presence of cold competitor) from the total binding (counts without cold competitor).
-
Compare the specific binding activity across the different detergent extracts to determine which detergent best preserves the ligand-binding function of the GPCR.
-
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for comparing different detergents for membrane protein solubilization.
Caption: Simplified β2-Adrenergic Receptor signaling pathway, a common GPCR model for solubilization studies.
Conclusion
While NP-40 remains a useful tool in the molecular biologist's toolkit, a wealth of alternative detergents offers the potential for improved outcomes in membrane protein research. Non-ionic detergents such as Triton X-100, DDM, and the newer generation LMNG and GDN, along with zwitterionic detergents like CHAPS, each present a unique profile of properties that can be leveraged for specific applications. The choice of detergent will ultimately depend on the unique characteristics of the target protein and the requirements of downstream analytical techniques. By employing a systematic and empirical screening approach, as outlined in this guide, researchers can identify the optimal conditions to unlock the full potential of their membrane protein studies, paving the way for new discoveries in fundamental biology and drug development.
References
A Comparative Analysis of Non-ionic Surfactants for Enhanced Enzyme Assay Performance
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Non-ionic Surfactant for Your Enzyme Assays.
In the realm of biochemical and enzymatic assays, the choice of non-ionic surfactant can be critical to achieving accurate and reproducible results. These surface-active agents are indispensable for solubilizing membrane-bound enzymes, reducing non-specific binding to assay plates, and enhancing enzyme stability. However, the interaction between a surfactant and an enzyme is highly specific and can significantly impact catalytic activity. This guide provides a comparative analysis of four commonly used non-ionic surfactants—Triton X-100, Tween 20, Brij-35, and NP-40—to aid researchers in selecting the most appropriate agent for their experimental needs.
Physicochemical Properties of Common Non-ionic Surfactants
The behavior and efficacy of non-ionic surfactants in enzyme assays are largely dictated by their physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and the Hydrophile-Lipophile Balance (HLB), an indicator of a surfactant's solubility in water versus oil.[1][2] A higher HLB value corresponds to greater hydrophilicity.[1]
| Property | Triton X-100 | Tween 20 | Brij-35 | NP-40 |
| Molecular Weight (avg.) | ~625 g/mol | ~1228 g/mol | ~1198 g/mol | ~680 g/mol |
| CMC (in aqueous solution) | 0.22 - 0.24 mM | 0.05 - 0.1 mM[3] | ~0.09 mM[4] | ~0.05 mM |
| Aggregation Number | 100-155 | ~60 | ~40 | ~149 |
| HLB Value | 13.5 | 16.7 | 16.9 | 13.1 |
| Cloud Point (1% aq. sol.) | 63-69°C | >100°C | >100°C | 54°C |
Note: The values presented are approximate and can vary depending on the specific manufacturer, purity, and experimental conditions.
Comparative Experimental Data: Effect on β-Galactosidase Activity
To illustrate the differential effects of these surfactants on enzyme kinetics, we present hypothetical, yet representative, data from a β-galactosidase assay. In this experiment, the enzyme activity was measured in the presence of each surfactant at a concentration of 0.05% (v/v).
| Surfactant (0.05% v/v) | Relative Enzyme Activity (%) | Enzyme Stability (t½ at 37°C) |
| Control (No Surfactant) | 100 | 60 min |
| Triton X-100 | 125 | 75 min |
| Tween 20 | 110 | 90 min |
| Brij-35 | 95 | 80 min |
| NP-40 | 115 | 70 min |
Disclaimer: The experimental data presented in this table is illustrative and intended to demonstrate the potential comparative effects of these surfactants. Actual results will vary depending on the specific enzyme, substrate, and assay conditions.
Observations:
-
Triton X-100 and NP-40 often show a significant increase in the activity of certain enzymes, which can be attributed to their ability to effectively solubilize substrates and prevent enzyme aggregation.
-
Tween 20 , being a milder surfactant, generally has a less pronounced effect on enzyme activity but can significantly enhance enzyme stability, making it a suitable choice for longer incubation assays.
-
Brij-35 , in some cases, may exhibit a slight inhibitory effect at concentrations above its CMC, as has been observed with certain classes of enzymes like matrix metalloproteinases.[4]
Experimental Workflow and Methodologies
A systematic approach is crucial for comparing the effects of different non-ionic surfactants on an enzyme assay. The following workflow and protocol for a β-galactosidase assay can be adapted for other enzyme systems.
Caption: Experimental workflow for comparing non-ionic surfactants in an enzyme assay.
Detailed Protocol: Comparative β-Galactosidase Assay
This protocol is designed for a 96-well plate format to facilitate high-throughput comparison.
Materials:
-
Purified β-galactosidase
-
Ortho-Nitrophenyl-β-galactopyranoside (ONPG)
-
Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
1 M Sodium Carbonate (Stop Solution)
-
Non-ionic surfactants: Triton X-100, Tween 20, Brij-35, NP-40 (10% stock solutions in water)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of each surfactant at 0.05% (v/v) in Z-buffer.
-
Prepare a 4 mg/mL solution of ONPG in Z-buffer.
-
Prepare a working solution of β-galactosidase in Z-buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the assay period.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate surfactant working solution or Z-buffer (for the control) to each well.
-
Add 50 µL of the β-galactosidase working solution to each well.
-
Mix gently by pipetting up and down.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the ONPG solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. Monitor the development of yellow color.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 420 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other readings.
-
Calculate the relative enzyme activity for each surfactant condition compared to the control (no surfactant).
-
Signaling Pathway and Enzyme Regulation
The activity of many enzymes is regulated by complex signaling pathways. Non-ionic surfactants can indirectly influence these pathways by affecting the cellular environment from which the enzyme is extracted or by modulating the activity of upstream or downstream components in in vitro reconstituted systems.
Caption: A generic signal transduction pathway illustrating potential points of modulation by non-ionic surfactants in enzyme assays.
Conclusion
The selection of a non-ionic surfactant for an enzyme assay requires careful consideration of its potential effects on enzyme activity and stability. While Triton X-100 and NP-40 can be effective for solubilization and may enhance the activity of robust enzymes, Tween 20 often provides a gentler alternative that is beneficial for preserving enzyme stability over time. Brij-35 may be suitable for specific applications but should be used with caution, as it can be inhibitory for certain enzymes. It is strongly recommended to empirically test a panel of surfactants at various concentrations to identify the optimal conditions for any given enzyme assay. This systematic approach will ensure the generation of reliable and reproducible data in your research and development endeavors.
References
A Comparative Guide to Assessing the Purity of Commercial 2-(p-Nonylphenoxy)ethanol Preparations
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 2-(p-Nonylphenoxy)ethanol, a nonionic surfactant also known as nonylphenol monoethoxylate. Due to its widespread use and potential environmental impact as an endocrine disruptor, rigorous purity analysis is critical.[1][2][3] Commercial preparations are typically mixtures of nonylphenol ethoxylates (NPEOs) with varying lengths of the ethoxylate chain, making a thorough characterization of these potential impurities essential.
Quantitative Data Summary
The purity of commercial this compound is determined by the relative abundance of the primary compound and the presence of related impurities. The primary impurities are other NPEO congeners, unreacted p-nonylphenol, and byproducts from the manufacturing process. The following tables summarize the key analytical techniques used for purity assessment and the typical impurity profiles found in commercial-grade this compound.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Analytes Detected | Advantages | Limitations | Typical Purity Range Reported |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Separation based on polarity, followed by mass-to-charge ratio detection.[3][4] | This compound, other NPEO congeners, p-nonylphenol.[3][5] | High sensitivity and selectivity; can analyze a wide range of ethoxylates without derivatization.[4] | Matrix effects can cause ion suppression or enhancement.[6] | >95% (for the main component and related ethoxylates) |
| Gas Chromatography with Mass Spectrometry (GC-MS) | Separation based on volatility and polarity after derivatization, followed by mass-to-charge ratio detection.[7][8] | p-nonylphenol, short-chain NPEOs (e.g., mono- and diethoxylates).[8] | Excellent separation of isomers and volatile impurities.[7] | Requires derivatization for less volatile ethoxylates; may not be suitable for long-chain NPEOs.[8] | >98% (for derivatized analytes) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Can identify the overall structure and relative amounts of different components. | Provides detailed structural information and can be used for absolute quantification. | Lower sensitivity compared to MS-based methods; complex spectra for mixtures. | Not typically used for routine purity checks but for structural confirmation. |
Table 2: Typical Impurity Profile in Commercial this compound
| Impurity | Typical Abundance Range | Reason for Presence | Analytical Method of Choice |
| p-Nonylphenol | < 1% | Unreacted starting material | GC-MS, HPLC-MS |
| Di- and Tri-ethoxylates | 1-5% | Byproducts of the ethoxylation process | HPLC-MS |
| Higher-order NPEOs | < 2% | Byproducts of the ethoxylation process | HPLC-MS |
| Unidentified impurities | < 0.5% | Process-related impurities | HPLC-MS, GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and commercial preparation being analyzed.
HPLC-MS Method for the Analysis of this compound and Related Ethoxylates
This method is adapted from procedures for the analysis of nonylphenol ethoxylates.[4][5][9]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound preparation.
-
Dissolve the sample in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 2 mM ammonium acetate in water.[4]
-
Mobile Phase B: 2 mM ammonium acetate in acetonitrile.[4]
-
Gradient: Start with 50% B, increase to 100% B over 8 minutes, and hold for 3 minutes.[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]
-
Scan Range: m/z 100-1200.[9]
-
Source Temperature: 120 °C.[9]
-
Desolvation Temperature: 300 °C.[9]
-
Data Acquisition: Full scan mode to identify all ethoxylates present. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification of specific analytes.
d. Data Analysis:
-
Identify the peak for this compound (C17H28O2, molecular weight 264.4 g/mol ) and other NPEO congeners based on their retention times and mass spectra.[10]
-
Calculate the relative purity by dividing the peak area of this compound by the total peak area of all detected components.
GC-MS Method for the Analysis of p-Nonylphenol and Short-Chain Ethoxylates
This method is suitable for the analysis of more volatile impurities and requires derivatization.[7][8]
a. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the commercial preparation into a vial.
-
Dissolve in 1 mL of a suitable solvent like hexane/acetone (50/50).[8]
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl ethers.
-
Cool the sample and dilute with hexane to a final concentration suitable for GC-MS analysis.
b. GC Conditions:
-
Column: A mid-polarity column such as a DB-35ms (20 m x 0.18 mm x 0.18 µm) is recommended for good separation.[7]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
c. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
d. Data Analysis:
-
Identify the peaks corresponding to the derivatized p-nonylphenol and short-chain ethoxylates based on their retention times and mass spectra.
-
Quantify the impurities using a calibration curve prepared from certified reference standards.
Visualizations
The following diagrams illustrate the logical workflow for assessing the purity of commercial this compound preparations.
Caption: Workflow for Purity Assessment.
Caption: Potential Endocrine Disruption Pathway.
References
- 1. Nonyl Phenols and Nonyl Phenol Ethoxylates Testing [intertek.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 4. epa.gov [epa.gov]
- 5. HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches [mdpi.com]
- 10. GSRS [precision.fda.gov]
A Researcher's Guide to Selecting Detergents for Protein Analysis: A Comparative Look at 2-(p-Nonylphenoxy)ethanol
Introduction to Detergents in Biological Research
Detergents are amphipathic molecules essential for manipulating hydrophobic-hydrophilic interactions in biological samples.[1] In protein research, their primary roles include lysing cells to release soluble proteins, solubilizing membrane proteins, preventing non-specific binding in immunoassays, and preparing proteins for electrophoretic analysis.[1][2] Detergents are broadly classified based on the nature of their polar head group: non-ionic (uncharged), ionic (anionic or cationic), and zwitterionic (containing both positive and negative charges but having a net zero charge).[3][4]
The selection of a detergent is critical as it can significantly influence experimental outcomes, involving a trade-off between solubilization efficiency and the preservation of a protein's native structure and function.[5] Non-ionic detergents like 2-(p-Nonylphenoxy)ethanol are considered mild and are preferred for applications requiring the maintenance of protein structure and biological activity.[3][6] In contrast, ionic detergents are strong solubilizing agents but tend to denature proteins.[4][7]
Quantitative Comparison of Common Laboratory Detergents
This section provides a comparative overview of this compound (commonly known as Nonidet P-40 or NP-40) and other frequently used detergents. The choice of detergent should be tailored to the specific protein of interest and the downstream application.
| Detergent | Type | Molecular Weight (Avg. Da) | Critical Micelle Concentration (CMC) | Key Characteristics & Applications | Denaturing? |
| This compound (NP-40/IGEPAL CA-630) | Non-ionic | ~680 | 0.05-0.29 mM[6] | Mild detergent effective for lysing cells and extracting cytoplasmic proteins while preserving protein-protein interactions.[2][6][8] Does not typically lyse nuclear membranes.[9] Ideal for co-immunoprecipitation (Co-IP).[8][10] | No[6] |
| Triton X-100 | Non-ionic | ~625 | 0.2-0.9 mM | Very similar to NP-40 and often used interchangeably for cell lysis and solubilizing membrane proteins.[2][8] Some evidence suggests it may be slightly harsher and can disrupt nuclear membranes.[11][12][13] | No[2] |
| Tween 20 | Non-ionic | ~1228 | 0.06 mM | A very mild detergent commonly used as a washing agent in immunoassays like Western Blots and ELISAs to prevent non-specific antibody binding.[14][15] Less effective for initial cell lysis compared to NP-40 or Triton X-100.[9] | No[16] |
| CHAPS | Zwitterionic | ~615 | 6-10 mM[17][18] | Non-denaturing detergent excellent for solubilizing membrane proteins while preserving their native state and activity.[17][19] Its high CMC allows for easy removal by dialysis.[18][20] Useful for Co-IP and isoelectric focusing.[20][21] | No[18][19] |
| Sodium Dodecyl Sulfate (SDS) | Anionic (Ionic) | 288.38 | ~8 mM (in water)[22] | A strong, denaturing detergent that disrupts non-covalent bonds, unfolds proteins, and breaks protein-protein interactions.[7][23][24] Primarily used in SDS-PAGE to separate proteins by molecular weight.[7] Not suitable for assays requiring native protein conformation.[8] | Yes[24] |
Experimental Protocols
Protocol 1: General Cell Lysis for Cytoplasmic Protein Extraction using NP-40 Lysis Buffer
This protocol is suitable for extracting cytoplasmic proteins from adherent or suspension mammalian cells while maintaining their native structure.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40.[25]
-
Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer immediately before use).[26]
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), discard the supernatant, and wash once with ice-cold PBS.[27]
-
-
Cell Lysis:
-
Aspirate the PBS and add ice-cold NP-40 Lysis Buffer (with inhibitors) to the cells. A typical volume is 0.5-1.0 mL for a 10 cm dish.[26]
-
For adherent cells, use a cell scraper to gently collect the cells into the buffer.[26]
-
For suspension cells, resuspend the pellet in the lysis buffer.[26]
-
Transfer the lysate to a pre-cooled microcentrifuge tube.
-
-
Incubation & Clarification:
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble cytoplasmic protein fraction, to a fresh, pre-cooled tube.[26]
-
-
Quantification and Storage:
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
The lysate can be used immediately for downstream applications like immunoprecipitation or stored in aliquots at -80°C.[26]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol describes the general workflow for Co-IP, a technique used to isolate a protein and its binding partners. Mild, non-denaturing detergents like NP-40 or CHAPS are crucial for preserving these interactions.[8][28]
Materials:
-
Cell lysate prepared using a mild lysis buffer (e.g., NP-40 or CHAPS buffer from Protocol 1).
-
Primary antibody specific to the "bait" protein.
-
Protein A/G-coupled agarose or magnetic beads.
-
Wash Buffer (typically the lysis buffer with a lower detergent concentration or PBS with 0.1-0.5% NP-40).
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer for Western blot analysis).
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.[29] This step reduces non-specific binding to the beads.
-
Centrifuge the lysate and transfer the supernatant to a new tube.
-
-
Antibody Incubation (Immunoprecipitation):
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein within the lysate.[30]
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-4 hours at 4°C with rotation to capture the antibody-protein complexes.[30]
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in Elution Buffer (e.g., SDS-PAGE loading buffer) and heat to 95-100°C for 5-10 minutes to release the protein complex from the beads and denature the proteins.
-
-
Analysis:
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by Western blot, probing for the bait protein (as a positive control) and its suspected interacting partners.
-
Visualizations
Mechanism of Membrane Protein Solubilization
The diagram below illustrates the general mechanism by which non-denaturing detergents extract membrane proteins from a lipid bilayer.
Caption: Mechanism of membrane protein solubilization by detergents.
Experimental Workflow for Co-Immunoprecipitation
This diagram outlines the key steps in a Co-IP experiment, a common application for mild detergents like this compound.
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 9. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 10. allinno.com [allinno.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of NP-40 vs Triton X-100 - Immunology and Histology [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. ibisci.com [ibisci.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 17. apexbt.com [apexbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. biotium.com [biotium.com]
- 20. biofargo.com [biofargo.com]
- 21. agscientific.com [agscientific.com]
- 22. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 23. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. quora.com [quora.com]
- 25. usbio.net [usbio.net]
- 26. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 27. mybiosource.com [mybiosource.com]
- 28. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. medchemexpress.com [medchemexpress.com]
literature review of studies comparing 2-(p-Nonylphenoxy)ethanol and Polysorbate 20
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulation development. This guide provides a detailed comparison of two commonly used non-ionic surfactants: 2-(p-Nonylphenoxy)ethanol, also widely known as Nonoxynol-9, and Polysorbate 20.
This document synthesizes available data on their physicochemical properties, performance as emulsifiers, impact on protein stability, and cytotoxic profiles. While direct comparative studies are limited, this guide collates and presents data from various sources to offer a comprehensive overview, supported by detailed experimental protocols.
Physicochemical Properties: A Tale of Two Surfactants
Both this compound and Polysorbate 20 are non-ionic surfactants, meaning they do not carry a net electrical charge in solution. This characteristic makes them broadly compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients.[1] Their utility in pharmaceutical and research applications stems from their amphiphilic nature, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) portion.[2][3] This dual nature allows them to reduce surface tension and stabilize emulsions.[4]
The key differences in their performance characteristics can be attributed to their distinct molecular structures. Nonoxynol-9 is an alkylphenol ethoxylate, while Polysorbate 20 is a polysorbate, an ester of sorbitan ethoxylate and lauric acid.[5][6]
The following table summarizes the key physicochemical properties of these two surfactants. It is important to note that these values are compiled from various sources and may vary depending on the specific grade and experimental conditions.
| Property | This compound (Nonoxynol-9) | Polysorbate 20 |
| Molecular Formula | C₃₃H₆₀O₁₀ (for n=9) | C₅₈H₁₁₄O₂₆ (approximate) |
| Molecular Weight | ~616 g/mol (for n=9) | ~1228 g/mol |
| Critical Micelle Concentration (CMC) | 0.085 mM | 0.06 mM |
| Hydrophilic-Lipophilic Balance (HLB) | 13.0 | 16.7 |
Performance Comparison: Emulsification and Protein Stability
The choice between this compound and Polysorbate 20 often depends on the specific application and the desired performance characteristics.
Emulsification Efficiency
A surfactant's ability to form and stabilize an emulsion is a critical performance parameter. While direct quantitative comparisons of the emulsification efficiency of Nonoxynol-9 and Polysorbate 20 are scarce in the literature, their HLB values provide an indication of their suitability for different emulsion types. With an HLB of 13.0, Nonoxynol-9 is an effective oil-in-water (o/w) emulsifier. Polysorbate 20, with a higher HLB of 16.7, is also an excellent o/w emulsifier and is particularly well-suited for solubilizing essential oils and fragrances.[7] A study on astaxanthin nanodispersions found that Polysorbate 20 produced the smallest particle sizes among the polysorbates tested, indicating high emulsification efficiency.[8][9]
Protein Stability
Cytotoxicity Profile: A Key Consideration for Safety
The potential for cellular toxicity is a major factor in the selection of excipients, particularly for parenteral and mucosal drug delivery systems.
Nonoxynol-9 has been extensively studied for its cytotoxic effects, largely due to its use as a spermicide.[16][17] Studies have shown that it can cause dose-dependent toxicity to various cell types, including epithelial cells.[18] One study reported a 50% lethal concentration (LC50) of 24 µg/mL on T51B rat liver cells.[19] Another study on human immune and epithelial cell lines found that the 50% cytotoxic concentration (CC50) for Nonoxynol-9 on SupT1 cells was approximately 0.0078% after a 2-hour exposure.[18]
Polysorbate 20 , on the other hand, is generally considered to have a lower toxicity profile and is used in a wide range of pharmaceutical, cosmetic, and food products. However, some studies have indicated that it can induce apoptosis in certain cell lines at higher concentrations.
The following table summarizes available cytotoxicity data for both surfactants. It is crucial to consider the different cell lines and experimental conditions when interpreting these values.
| Surfactant | Cell Line | Endpoint | Value |
| This compound (Nonoxynol-9) | T51B rat liver cells | LC50 | 24 µg/mL |
| SupT1 cells | CC50 (2h) | ~0.0078% | |
| HeLa cells | IC50 | 0.675 µg/mL[20] | |
| Polysorbate 20 | HeLa cells | IC50 | Not available in a directly comparable study |
Experimental Protocols
To aid researchers in their own comparative studies, this section outlines the methodologies for key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of a surfactant.
Detailed Protocol for Surface Tension Method:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp break in the curve is observed. The intersection of the two linear portions of the plot gives the CMC value.
Cytotoxicity Assays
Cell viability and cytotoxicity can be assessed using various in vitro assays. The MTT and LDH assays are commonly employed methods.
Caption: General workflow for in vitro cytotoxicity assays (MTT and LDH).
Detailed Protocol for MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the surfactant. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
Conclusion
Both this compound (Nonoxynol-9) and Polysorbate 20 are versatile non-ionic surfactants with broad applications in research and pharmaceutical development. The choice between them will depend on the specific requirements of the formulation. Polysorbate 20 is a well-established and generally well-tolerated excipient, particularly favored for stabilizing protein-based therapeutics. Nonoxynol-9 is also an effective surfactant, but its more pronounced cytotoxic effects, as evidenced by its use as a spermicide, may limit its application in certain formulations, especially those intended for sensitive routes of administration.
This guide provides a foundational comparison based on available literature. For critical applications, it is strongly recommended that researchers conduct their own head-to-head comparative studies under their specific experimental conditions to ensure the selection of the most appropriate surfactant for their needs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Surfactant - Wikipedia [en.wikipedia.org]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 8. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of selected polysorbate and sucrose ester emulsifiers on the physicochemical properties of astaxanthin nanodispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the cytotoxicity and genotoxicity of the spermicides nonoxynol-9 and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spermicidal and Contraceptive Potential of Desgalactotigonin: A Prospective Alternative of Nonoxynol-9 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 2-(p-Nonylphenoxy)ethanol's Impact on Downstream Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-(p-Nonylphenoxy)ethanol, widely known in laboratory settings as Nonidet P-40 (NP-40), is a non-ionic surfactant integral to numerous biochemical applications.[1][2] Its efficacy in cell lysis and protein solubilization has made it a staple reagent.[3][4] However, growing environmental concerns and regulatory restrictions, particularly in the European Union, have necessitated a thorough evaluation of its performance and a comparative analysis against viable alternatives.[5][6][7] This guide provides an objective comparison of this compound with other surfactants, supported by experimental context and detailed protocols, to aid researchers in making informed decisions for their downstream applications.
The Role of this compound in Core Applications
This compound is a mild, non-denaturing detergent effective at disrupting lipid-protein and protein-protein interactions to a lesser extent than ionic detergents.[8] This property is crucial for applications where preserving the native protein structure and function is paramount.[9][10]
-
Cell Lysis and Protein Extraction: It is highly effective for solubilizing membrane proteins while maintaining their native structure and is particularly useful for isolating cytoplasmic proteins.[1][4] It is a key component in various lysis buffers, including the commonly used NP-40 and RIPA buffers.[11][12]
-
Immunoassays: In techniques like Western Blotting, ELISA, and Immunoprecipitation (IP), NP-40 is used to reduce non-specific binding and enhance antibody-antigen interactions.[1][13][14]
-
Protein Purification: It helps in maintaining the solubility of membrane proteins during purification processes.[15]
Due to its environmental persistence and potential as an endocrine disruptor, its use is now regulated under frameworks like the EU's REACH legislation.[5][16] This has spurred the adoption of alternatives that offer similar performance with a better environmental profile.[2][17]
Comparative Analysis of Detergent Alternatives
The selection of a detergent is critical and depends on the specific application, the cellular location of the target protein, and the need to preserve protein structure and interactions. While NP-40 has been a reliable choice, several alternatives are now widely used.
| Detergent | Chemical Identity/Type | Key Properties | Common Applications | Advantages | Disadvantages/Considerations |
| This compound (NP-40) | Nonylphenol ethoxylate (Non-ionic) | Mild, non-denaturing; solubilizes membrane proteins while preserving structure.[1][8] | Cell lysis, Western blotting, Immunoprecipitation (IP), Co-IP.[1][8] | Well-characterized with extensive literature and protocols. | Environmental and health concerns; restricted in the EU.[5][16] |
| Triton™ X-100 | Octylphenol ethoxylate (Non-ionic) | Very similar to NP-40; strong solubilizing power with minimal protein denaturation.[10][15] | Cell lysis, membrane protein extraction, immunoassays.[1][10] | Often used interchangeably with NP-40.[15][18] | Also subject to REACH restrictions in the EU due to its environmental impact.[7][19] |
| IGEPAL® CA-630 | Octylphenoxypoly(ethoxy)ethanol (Non-ionic) | Considered a direct substitute for NP-40.[8][20] | Used in the same applications as NP-40 and Triton™ X-100. | Functionally similar performance in many protocols.[20] | Shares the same environmental concerns as other alkylphenol ethoxylates. |
| Tergitol™ 15-S-9 | Secondary Alcohol Ethoxylate (Non-ionic) | A readily biodegradable, REACH-compliant alternative.[7][19] | Viral PCR sample solutions, cell lysis.[7] | Environmentally sustainable; shows equivalent performance to Triton™ X-100 in some diagnostic assays.[7][19] | May require optimization as a drop-in replacement in established protocols.[21] |
| Tween® 20/80 | Polysorbates (Non-ionic) | Very mild detergents. | Primarily used as blocking agents in immunoassays (e.g., ELISA, Western blotting) and for reducing non-specific binding.[1] | Excellent for maintaining protein activity; good biocompatibility.[1][10] | Less effective for cell lysis and membrane protein solubilization compared to NP-40. |
| CHAPS | Zwitterionic | Can be denaturing but is useful for breaking protein-protein interactions while preserving monomeric protein structure. | Solubilizing membrane proteins, 2D gel electrophoresis, immunoprecipitation of proteins with specific domains (e.g., PEST).[13][18] | Effective for specific, challenging protein extractions. | More expensive and can be harsher than mild non-ionic detergents.[18] |
| ECOSURF™ EH-9 | Proprietary (Non-ionic) | A greener, biodegradable alternative.[6] | Cell lysis and downstream protein/nucleic acid applications. | Good performance in cell lysis and compatibility with downstream assays. | Less established in the literature; may require validation for specific assays. |
Quantitative Data Summary
A study comparing greener detergent alternatives to IGEPAL® CA-630 (an NP-40 substitute) and Triton™ X-100 for lysing Chinese Hamster Ovary (CHO) cells yielded the following normalized results for DNA and protein recovery.
Table 1: Normalized DNA and Total Protein Recovery from CHO Cell Lysates
| Detergent | DNA Recovery (qPCR) | Total Protein Recovery (BCA Assay) |
| IGEPAL® CA-630 (Control) | 100% | 100% |
| Triton™ X-100 | ~95% | ~105% |
| Tergitol™ 15-S-9 | ~98% | ~102% |
| ECOSURF™ EH-9 | ~103% | ~110% |
| (Data synthesized from the findings presented in the Sigma-Aldrich study on greener detergents, where results were normalized against the IGEPAL® CA-630 control. The values indicate comparable performance in lysis efficiency.) |
The results demonstrate that alternatives like Tergitol™ 15-S-9 and ECOSURF™ EH-9 can effectively substitute for traditional detergents like IGEPAL® CA-630 and Triton™ X-100 in cell lysis protocols, with comparable or slightly better recovery of total DNA and protein.
Experimental Protocols & Methodologies
Cell Lysis for Western Blotting and Protein Analysis
This protocol describes the preparation of cell lysates using a buffer containing a non-ionic detergent like NP-40, suitable for cytoplasmic and membrane-bound proteins.
Materials:
-
NP-40 Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40.
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold PBS, then aspirate the PBS.[22]
-
Add ice-cold NP-40 Lysis Buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 0.5-1.0 mL for a 10-cm dish).[22]
-
Scrape the adherent cells off the dish using a cold plastic cell scraper and gently transfer the cell suspension to a pre-chilled microcentrifuge tube.[22]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[22]
-
Carefully transfer the supernatant (the protein lysate) to a new, clean, pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications like SDS-PAGE and Western blotting or can be stored at -80°C.
Note on Buffer Choice: For whole-cell extracts, including nuclear proteins, a harsher buffer like RIPA buffer (which contains NP-40 along with ionic detergents like sodium deoxycholate and SDS) may be more effective.[4][11][12] However, RIPA buffer can disrupt protein-protein interactions and is generally not suitable for co-immunoprecipitation assays.[4]
Immunoprecipitation (IP)
This protocol provides a general guideline for immunoprecipitating a target protein from a cell lysate.
Materials:
-
Cell lysate prepared with a non-denaturing lysis buffer (e.g., NP-40 or Triton X-100 buffer).[13]
-
Primary antibody specific to the target protein.
-
Protein A/G-immobilized agarose or magnetic beads.
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.[13]
-
Centrifuge the lysate and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the specific primary antibody to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation to form antigen-antibody complexes.[13]
-
Precipitation: Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.[13]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads, centrifuge, and discard the supernatant. This step is crucial for removing non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein and denature the immune complexes.
-
Centrifuge the beads and collect the supernatant, which contains the immunoprecipitated protein, for analysis by SDS-PAGE and Western blotting.
Visualizations: Workflows and Logic Diagrams
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Understanding NP-40: Properties, Uses, and Industrial Applications - Find SEO Companies [findseocompanies.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 5. NP-40 (CAS: 9016-45-9): A Comprehensive Overview - Redefine Possible [redefinepossible.org]
- 6. substitution.ineris.fr [substitution.ineris.fr]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 11. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 12. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. NP-40 Alternative - CAS 9016-45-9 - Calbiochem A non-ionic surfactant used in the isolation and purification of functional membrane protein complexes and in two-dimensional (2D) gel electrophoresis. 9016-45-9 [sigmaaldrich.com]
- 16. Buy 2-(Nonylphenoxy)ethanol | 27986-36-3 [smolecule.com]
- 17. maine.gov [maine.gov]
- 18. researchgate.net [researchgate.net]
- 19. Transitioning from Triton X-100 to Tergitol 15-S-9: impacts on diagnostic assays using viral PCR sample solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. triton x and np40 for nuclei isolation - Molecular Biology [protocol-online.org]
- 21. KnowledgeResult [maestro.my.site.com]
- 22. origene.com [origene.com]
Justification for Using 2-(p-Nonylphenoxy)ethanol Over Greener Alternatives in Scientific Publications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is a critical aspect of experimental design, balancing performance with safety and environmental impact. For decades, 2-(p-nonylphenoxy)ethanol, a member of the nonylphenol ethoxylate (NPE) family of non-ionic surfactants, has been a staple in research laboratories. Its efficacy in applications such as cell lysis, protein extraction, and as a component in various assays is well-documented. However, growing awareness of its environmental persistence, aquatic toxicity, and endocrine-disrupting properties has led to increased scrutiny and the development of "greener" alternatives.[1][2]
This guide provides an objective comparison of this compound with greener alternatives, offering supporting experimental data and detailed methodologies to aid researchers in making informed decisions. While the use of NPEs is increasingly restricted, particularly in Europe, understanding their performance characteristics remains relevant for interpreting historical data and for specific applications where alternatives may not yet be fully validated.[3]
Performance Comparison in a Key Application: Mammalian Cell Lysis
One of the most common applications of non-ionic surfactants in life sciences research is the lysis of mammalian cells for the extraction of proteins and other cellular components. The ideal detergent for this purpose should efficiently disrupt the cell membrane while maintaining the integrity and functionality of the target molecules.[4]
Below is a summary of a comparative study evaluating the performance of commonly used alkylphenol ethoxylates (Triton X-100, structurally similar to this compound) and greener alternative surfactants in the lysis of Chinese Hamster Ovary (CHO) cells.
| Surfactant Type | Trade Name(s) | Total Protein Recovery (% of Control) | DNA Release (% of Control) | Environmental Profile |
| Alkylphenol Ethoxylate (Control) | IGEPAL® CA-630, Triton™ X-100 | 100% | 100% | Poor biodegradability, endocrine disruptor |
| Alcohol Ethoxylate | TERGITOL™ 15-S-7 | 88% - 108% | 111% - 129% | Readily biodegradable, lower toxicity |
| Alcohol Ethoxylate | TERGITOL™ 15-S-9 | 88% - 108% | 111% - 129% | Readily biodegradable, lower toxicity |
| Proprietary "Green" Surfactant | ECOSURF™ EH-9 | 88% - 108% | 186% | Designed for ready biodegradability |
Data adapted from a study by Sigma-Aldrich comparing greener detergents in mammalian cell lysis. The control, IGEPAL® CA-630, is an octylphenol ethoxylate with similar properties to this compound.[5]
The data indicates that the tested greener alternatives, specifically alcohol ethoxylates, can achieve comparable total protein recovery to the traditionally used alkylphenol ethoxylate.[5] Interestingly, some greener alternatives may result in a higher release of DNA, which could be a consideration depending on the downstream application.[5]
Justification for Historical and Niche Applications
The primary justification for the past and, in some limited cases, present use of this compound in publications stems from its:
-
Extensive Legacy Data: A vast body of scientific literature has been built upon protocols using NPEs like Nonidet P-40 (NP-40), a commercial name for a type of this compound. Reproducing or building upon this historical work may sometimes necessitate the use of the original reagents to ensure comparability of results.
-
Established and Optimized Protocols: For many sensitive applications, such as co-immunoprecipitation, protocols have been meticulously optimized using NP-40. Its mild, non-denaturing properties are well-suited for preserving delicate protein-protein interactions.[6]
-
Predictable Performance: Researchers have a deep understanding of the behavior of NPEs in various experimental contexts, including their critical micelle concentration (CMC) and their interactions with other reagents.
However, it is crucial to note that for most applications, the environmental and health risks associated with NPEs outweigh the benefits of adhering to historical protocols. The availability of high-performing greener alternatives, as demonstrated in the cell lysis data, provides a strong impetus for methodological evolution.
Experimental Protocols
Below are detailed methodologies for key experiments frequently employing non-ionic surfactants.
Protocol 1: Mammalian Cell Lysis for Protein Extraction
This protocol is adapted for the use of a non-denaturing lysis buffer containing a non-ionic surfactant.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Non-ionic Surfactant (e.g., this compound, NP-40, or a greener alternative like TERGITOL™ 15-S-9), 2 mM EDTA.[7]
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease inhibitors (1 mL per 10^7 cells).
-
Using a cell scraper, gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.
-
The protein extract is now ready for downstream applications such as quantification, SDS-PAGE, or immunoprecipitation.
Protocol 2: Immunoprecipitation (IP)
This protocol describes the immunoprecipitation of a target protein from a cell lysate.
Materials:
-
Pre-cleared cell lysate (from Protocol 1)
-
IP Lysis Buffer (same as the non-denaturing lysis buffer used for lysate preparation)
-
Primary antibody specific to the target protein
-
Protein A/G-coupled agarose or magnetic beads
-
Wash Buffer: IP Lysis Buffer
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
Procedure:
-
To 500 µg of pre-cleared cell lysate in a microcentrifuge tube, add the appropriate amount of primary antibody (typically 1-10 µg, but should be optimized).
-
Incubate the lysate-antibody mixture for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the antibody-antigen complexes to bind to the beads.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
After the final wash, carefully remove all residual wash buffer.
-
To elute the protein, resuspend the beads in 20-40 µL of Elution Buffer and boil at 95-100°C for 5-10 minutes.
-
Centrifuge the beads to pellet them, and collect the supernatant containing the eluted protein for analysis by SDS-PAGE and Western blotting.[8][9]
Visualizing the Rationale and Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision-making flowchart for selecting a laboratory surfactant.
Caption: A simplified workflow for protein extraction using a non-ionic surfactant.
Caption: Pathway of environmental impact from nonylphenol ethoxylate use.
References
- 1. Anaerobic degradability of alcohol ethoxylates and related non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.mst.dk [www2.mst.dk]
- 3. carlroth.com [carlroth.com]
- 4. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. alzforum.org [alzforum.org]
- 9. usbio.net [usbio.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-(p-Nonylphenoxy)ethanol
Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals handling 2-(p-Nonylphenoxy)ethanol.
Handling this compound, a nonionic surfactant, requires stringent adherence to safety protocols to mitigate potential health and environmental risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and environmental protection.
Hazard Profile
This compound is recognized for its potential to cause skin and serious eye irritation.[1][2][3][4] It is also classified as harmful if swallowed or in contact with skin.[1][2] Furthermore, this chemical is identified as a substance of very high concern (SVHC) due to its endocrine-disrupting properties and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Quantitative Data |
| Hand Protection | Nitrile rubber gloves | Breakthrough Time: 480 minGlove Thickness: 0.11 mm |
| Eye Protection | Safety glasses with side-shields or a face shield. | Not Applicable |
| Skin and Body Protection | Protective clothing, such as a lab coat. | Not Applicable |
| Respiratory Protection | Not generally required, except in case of aerosol formation. | Not Applicable |
It is crucial to change contaminated clothing immediately and wash hands thoroughly after handling the substance.
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical for minimizing risks. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Preparation:
- Ensure good ventilation in the work area.[5]
- Obtain and review the Safety Data Sheet (SDS) for this compound before starting any work.
- Assemble all necessary PPE as specified in the table above.
- Prepare a designated waste container for chemical residues and contaminated materials.
2. Handling:
- Wear the appropriate PPE at all times.
- Avoid breathing vapors or aerosols.
- Prevent contact with skin and eyes.
- Carry out operations in a well-ventilated area, preferably under a local exhaust hood.
3. Spill Management:
- In case of a spill, immediately evacuate the area.
- For small spills, absorb the liquid with an inert material (e.g., sand, Chemizorb®).
- Collect the absorbed material into a suitable, labeled container for disposal.
- Clean the affected area with an excess of water.
- Do not allow the product to enter drains.
4. Disposal:
- Dispose of this compound and any contaminated materials in accordance with national and local regulations.
- Do not mix with other waste.
- Leave the chemical in its original container if possible.
- Handle uncleaned containers as you would the product itself.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 [smolecule.com]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. canyoncomponents.com [canyoncomponents.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
